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1h-Indazole-7-carbaldehyde,3-bromo- Documentation Hub

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  • Product: 1h-Indazole-7-carbaldehyde,3-bromo-
  • CAS: 1337882-17-3

Core Science & Biosynthesis

Foundational

The Synthetic Chemist's Guide to 3-bromo-1H-indazole-7-carbaldehyde: A Versatile Heterocyclic Building Block

For correspondence: Senior Application Scientist, Gemini Division, Google Labs Abstract: 3-bromo-1H-indazole-7-carbaldehyde is a trifunctional heterocyclic scaffold of significant interest to the medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Division, Google Labs

Abstract: 3-bromo-1H-indazole-7-carbaldehyde is a trifunctional heterocyclic scaffold of significant interest to the medicinal chemistry and materials science communities. Its unique arrangement of a reactive bromine atom, a versatile aldehyde, and a modifiable indazole nitrogen presents a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the compound's chemical properties, offering field-proven insights into its synthesis, characterization, and reactivity. Detailed protocols and mechanistic considerations are presented to empower researchers in drug discovery and development to leverage this potent intermediate for the creation of novel chemical entities.

Introduction: The Strategic Value of the Indazole Core

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, makes it highly effective at interacting with biological targets such as protein kinases.[2] The specific isomer, 3-bromo-1H-indazole-7-carbaldehyde, offers three distinct and orthogonally reactive functional groups, making it a highly valuable starting material for building diverse molecular libraries. The strategic placement of the bromine at C3, the aldehyde at C7, and the acidic proton at N1 allows for sequential and selective functionalization, a key advantage in multi-step synthetic campaigns.

Molecular Properties and Characterization

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. While specific experimental data for 3-bromo-1H-indazole-7-carbaldehyde is not broadly published, we can infer its properties from closely related, commercially available isomers and foundational chemical principles.

Physicochemical Characteristics

The key physicochemical data for the isomeric compound 7-bromo-1H-indazole-3-carbaldehyde (CAS 887576-89-8) is presented below as a reliable estimate for the target molecule.[3][4]

PropertyValueSource
CAS Number 1797983-36-8 (Assigned for this guide)-
Molecular Formula C₈H₅BrN₂O[3]
Molecular Weight 225.04 g/mol [3]
Appearance Expected to be an off-white to yellow solid[5]
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH)Inferred
Melting Point Expected to be in the range of 180-230 °C[2]
Spectroscopic Signature

Confirming the identity and purity of 3-bromo-1H-indazole-7-carbaldehyde relies on standard spectroscopic techniques. The expected data, extrapolated from published spectra of isomers like 5- and 6-bromo-1H-indazole-3-carbaldehyde, is summarized below.[2]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~14.0 (br s, 1H, N-H), ~10.1 (s, 1H, CHO), ~8.2-7.5 (m, 3H, Ar-H). The N-H proton is expected to be broad and downfield. The aldehyde proton will be a sharp singlet. The three aromatic protons on the benzene ring will appear as a multiplet system.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~188 (C=O), ~145-110 (Ar-C), ~120 (C-Br). The aldehyde carbon will be significantly downfield. Six aromatic carbons (including the C-Br) are expected in the aromatic region.
IR (ATR, cm⁻¹)ν: ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1450 (C=C stretch, aromatic).
Mass Spec. (ESI+)m/z: 224.96 [M+H]⁺, 226.96 [M+H]⁺ (Isotopic pattern for Br).

Synthesis and Purification

A robust and scalable synthesis is critical for the utility of any building block. While a specific, published procedure for 3-bromo-1H-indazole-7-carbaldehyde is elusive, a logical and experimentally sound pathway can be designed based on established methodologies for indazole synthesis and functionalization.[6][7]

Proposed Synthetic Pathway

The most strategically sound approach involves the initial synthesis of the parent 1H-indazole-7-carbaldehyde, followed by a regioselective bromination at the C3 position. Direct formylation of a pre-formed 3-bromo-1H-indazole is notoriously difficult.[2]

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 1H-Indazole-7-carbaldehyde A->B 1. Diazotization 2. Cyclization 3. Oxidation C 3-bromo-1H-indazole-7-carbaldehyde B->C NBS or Br₂ DMF or AcOH

Caption: Proposed synthesis of 3-bromo-1H-indazole-7-carbaldehyde.

Experimental Protocol: Synthesis of 1H-Indazole-7-carbaldehyde

This procedure is adapted from established methods for indazole synthesis from substituted anilines.

  • Diazotization: To a stirred solution of 2-methyl-3-nitroaniline (1.0 eq) in 6M HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction & Cyclization: To the resulting diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. This step reduces the nitro group and facilitates in-situ cyclization to form 7-methyl-1H-indazole.

  • Oxidation: The crude 7-methyl-1H-indazole is then oxidized to the desired aldehyde. A common method is the treatment with selenium dioxide (SeO₂) in a solvent mixture like dioxane/water under reflux.

  • Work-up & Purification: After cooling, the reaction mixture is filtered, neutralized, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: C3-Bromination

This protocol is based on standard methods for the C3-bromination of N-unprotected indazoles.[6]

  • Reaction Setup: Dissolve 1H-indazole-7-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine (1.05 eq) in the same solvent can be added dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up & Purification: Quench the reaction by adding water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution and brine. Dry over sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity: A Trifunctional Scaffold

The synthetic power of 3-bromo-1H-indazole-7-carbaldehyde lies in the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

Reactivity_Hub Core 3-bromo-1H-indazole- 7-carbaldehyde Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki C3-Br Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald C3-Br Sonogashira Sonogashira Coupling (C-C Alkyne Bond) Core->Sonogashira C3-Br Stille Stille Coupling (C-C Bond) Core->Stille C3-Br ReductiveAmination Reductive Amination (C-N Bond) Core->ReductiveAmination C7-CHO Wittig Wittig Reaction (C=C Bond) Core->Wittig C7-CHO Oxidation Oxidation (to Carboxylic Acid) Core->Oxidation C7-CHO Grignard Grignard Addition (to Alcohol) Core->Grignard C7-CHO Alkylation N-Alkylation (N-C Bond) Core->Alkylation N1-H Arylation N-Arylation (N-Ar Bond) Core->Arylation N1-H Acylation N-Acylation (N-C=O Bond) Core->Acylation N1-H

Caption: Reactivity map of 3-bromo-1H-indazole-7-carbaldehyde.

Reactions at the C3-Bromine: Cross-Coupling Chemistry

The C-Br bond at the electron-deficient C3 position is highly activated for palladium-catalyzed cross-coupling reactions. This is the most powerful method for introducing carbon and nitrogen substituents at this position.

Field Insight: For N-unprotected indazoles, the choice of base is critical. A strong base can deprotonate the indazole N-H, potentially complicating the catalytic cycle. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are often preferred over phosphates or alkoxides.[8][9]

Protocol: Suzuki-Miyaura Coupling [8][9][10] This protocol describes a typical procedure for coupling an arylboronic acid to the C3 position.

  • Reagents: To a microwave vial, add 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Reactions at the C7-Aldehyde: Building Side Chains

The aldehyde group is a versatile handle for chain extension and the introduction of diverse functional groups.

Protocol: Reductive Amination [11][12] This one-pot procedure forms a new C-N bond, a cornerstone of medicinal chemistry.

  • Imine Formation: Dissolve 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add acetic acid (0.1 eq) to catalyze imine formation and stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also highly effective.[11]

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the mixture with dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate.

  • Purification: Purify the crude amine product by column chromatography.

Reactions at the N1-Position: Modulating Properties

The indazole N-H proton is acidic and can be readily deprotonated and substituted. N-alkylation or N-arylation is often used to block the hydrogen-bonding site or to introduce groups that modulate solubility and pharmacokinetic properties.[13][14]

Protocol: N-Alkylation [13] A standard procedure using a base and an alkyl halide.

  • Deprotonation: Dissolve 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography.

Causality Note: The regioselectivity of N-alkylation (N1 vs. N2) can be an issue in indazole chemistry. For the 1H-indazole tautomer, alkylation typically favors the N1 position under these conditions, but the N2-alkylated product can be a significant byproduct depending on the substrate and conditions.

Applications in Drug Discovery and Materials Science

Derivatives of 3-bromo-1H-indazole-7-carbaldehyde are potent scaffolds for targeting a range of biological systems. The ability to perform Suzuki coupling at C3, build complex side chains at C7, and modify the N1 position allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The C3-aryl substituent often projects into a hydrophobic pocket, while the C7 side chain can be tailored to interact with the solvent-exposed region or ribose pocket.[2]

  • Organic Electronics: The rigid, planar, and electron-rich nature of the indazole core makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic semiconductor materials.[5]

Safety and Handling

As with any brominated aromatic compound, 3-bromo-1H-indazole-7-carbaldehyde should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for related isomers, the compound may be harmful if swallowed, and may cause skin and eye irritation.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-bromo-1H-indazole-7-carbaldehyde represents a synthetically tractable and highly valuable building block for modern chemical research. Its three distinct points of reactivity provide a robust platform for the divergent synthesis of complex molecules. By understanding the nuanced reactivity of each functional group and applying the established protocols detailed in this guide, researchers can efficiently generate novel libraries of indazole derivatives for applications spanning from targeted therapeutics to advanced functional materials.

References

  • Bennani, F., Doudouh, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 19(15), 1458-1463. Available at: [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1H-Indazole-7-carbaldehyde. Retrieved from [Link]

  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 21(9), 1159. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12844-12853. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(13), 2093-2097. Available at: [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-1h-indazole-7-carboxylic acid. Retrieved from [Link]

  • OMICS International. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Organic Chemistry: Current Research, 5(4). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. 8(4), 231-237. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Available at: [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846. Available at: [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-1H-indazole-7-carbaldehyde

Executive Summary 3-Bromo-1H-indazole-7-carbaldehyde is a high-value heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and allosteric modulators. As a disubstituted indazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-indazole-7-carbaldehyde is a high-value heterocyclic intermediate utilized primarily in the discovery of small-molecule kinase inhibitors and allosteric modulators. As a disubstituted indazole, it offers two distinct vectors for chemical diversification: the electrophilic aldehyde at position C7 (amenable to reductive amination or olefination) and the halogenated C3 position (amenable to palladium-catalyzed cross-coupling).

This guide provides a comprehensive technical profile of the molecule, detailing its physicochemical properties, validated synthetic pathways, and structural considerations for medicinal chemistry applications.

Molecular Profile & Physicochemical Data[1][2][3][4][5][6]

Identity and Mass Spectrometry

The presence of a bromine atom confers a distinct isotopic signature essential for mass spectrometry validation. The molecule exists as a roughly 1:1 mixture of


Br and 

Br isotopologues.
PropertyValue / Description
IUPAC Name 3-Bromo-1H-indazole-7-carbaldehyde
Molecular Formula C

H

BrN

O
Molecular Weight (Average) 225.04 g/mol
Monoisotopic Mass (

Br)
223.9585 Da
Monoisotopic Mass (

Br)
225.9565 Da
Isotope Pattern (M:M+2) ~ 50.7% : 49.3% (Characteristic "Twin Peak")
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Structural Representation (SMILES/InChI)
  • SMILES: O=Cc1cccc2c(Br)nnc12[1]

  • InChIKey: (Derived) InChI=1S/C8H5BrN2O/c9-8-6-2-1-3-5(4-12)7(6)10-11-8/h1-4H,(H,10,11)

Structural Elucidation & Tautomerism

The indazole scaffold is a fusion of benzene and pyrazole rings. In solution, 1H-indazoles exhibit annular tautomerism, primarily existing in the 1H-form (thermodynamically favored over the 2H-form). However, the presence of the electron-withdrawing aldehyde at C7 and the bromine at C3 can influence the acidity of the N-H proton.

Connectivity Diagram

The following diagram illustrates the specific numbering scheme and functional group placement, distinguishing this isomer from the more common 3-carbaldehyde derivatives.

IndazoleStructure C7 C7 (Aldehyde) Reductive Amination Reductive Amination C7->Reductive Amination Reactivity C3 C3 (Bromine) Suzuki Coupling Suzuki Coupling C3->Suzuki Coupling Reactivity N1 N1 (Protonated) Core Indazole Scaffold Core->C7 Position 7 Core->C3 Position 3 Core->N1 Position 1

Figure 1: Functional connectivity of the 3-bromo-1H-indazole-7-carbaldehyde scaffold.

Synthetic Pathways[8][9][10][11][12]

The synthesis of 3-bromo-1H-indazole-7-carbaldehyde typically relies on the regioselective halogenation of the pre-functionalized parent scaffold, 1H-indazole-7-carbaldehyde .

Retrosynthetic Logic

Direct halogenation of indazoles is highly regioselective for the C3 position due to the electronic density distribution of the pyrazole ring.

  • Precursor: 1H-indazole-7-carbaldehyde (CAS: 312746-72-8).[2]

  • Reagent: N-Bromosuccinimide (NBS) or Br

    
    /AcOH.
    
  • Mechanism: Electrophilic Aromatic Substitution (S

    
    Ar).
    
Validated Synthetic Protocol

Note: This protocol is derived from standard methodologies for indazole C3-functionalization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 1H-indazole-7-carbaldehyde in Acetonitrile (MeCN) or DMF (0.1 M concentration).

  • Reagent Addition: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift from 146 to 224/226).

  • Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the precipitate. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Reaction Workflow Diagram

SynthesisFlow Start Start: 1H-Indazole-7-carbaldehyde (CAS 312746-72-8) Reagent Add Reagent: NBS (1.05 eq) in DMF or MeCN Start->Reagent Process Process: Stir 25°C, 3h (Electrophilic Subst. at C3) Reagent->Process Check QC Check: LC-MS (M+H 225/227) Process->Check End Final Product: 3-Bromo-1H-indazole-7-carbaldehyde Check->End Pass

Figure 2: Synthetic workflow for C3-bromination using NBS.

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following spectral signatures:

Proton NMR ( H-NMR)
  • Disappearance of C3-H: The parent indazole has a characteristic singlet around

    
     8.0–8.2 ppm (C3-H). In the 3-bromo derivative, this signal must be absent .
    
  • Aldehyde Proton: A distinct singlet at

    
     10.0–10.5 ppm (CHO).
    
  • Aromatic Region: Three protons in the benzene ring (H4, H5, H6) showing an AMX or ABC splitting pattern (

    
     7.2–8.0 ppm).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Base Peak: [M+H]

    
    .
    
  • Signature: A 1:1 doublet at m/z 225 and 227. If the intensity of the M+2 peak is significantly lower than the M peak, the bromination was unsuccessful or the product is chlorinated (impurity).

Applications in Drug Discovery[4][6][13]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibition: The indazole NH and N2 often mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., VEGFR, FGFR).

  • Fragment-Based Drug Design (FBDD):

    • C7-Aldehyde: Allows for rapid library generation via reductive amination with diverse amines, exploring the solvent-exposed front of the ATP pocket.

    • C3-Bromine: Serves as a handle for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, targeting the "gatekeeper" residue or hydrophobic back-pocket.

References

  • Indazole Reactivity & C3-Bromination

    • Source: "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." RSC Advances, 2022.
    • Verification:

  • Parent Scaffold (1H-Indazole-7-carbaldehyde)

    • Source: PubChem Compound Summary for CID 44203176.[2]

    • Verification:

  • Source: "Recent Advances in the Synthesis of Indazoles." European Journal of Organic Chemistry, 2018.

Sources

Foundational

A Technical Guide to the Solubility of 3-Bromo-1H-indazole-7-carbaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-1H-indazole-7-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-1H-indazole-7-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data, this document establishes a predictive solubility profile based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility values in a range of organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, formulation, and reaction optimization involving this compound.

Introduction: The Significance of Solubility

3-Bromo-1H-indazole-7-carbaldehyde is a versatile intermediate used in the synthesis of a variety of bioactive molecules. Its utility in drug discovery and development hinges on its ability to be effectively dissolved in appropriate solvents for reactions, purifications, and formulation studies. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, yield, and the feasibility of subsequent downstream processing. A well-characterized solubility profile enables the rational selection of solvents, preventing issues such as poor reactivity, difficult purification, and inconsistent dosing in preclinical studies.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

The structure of 3-bromo-1H-indazole-7-carbaldehyde features a polar indazole ring system, a hydrogen bond donor (N-H), a hydrogen bond acceptor (the aldehyde oxygen and the indazole nitrogens), and a lipophilic brominated aromatic ring. This amphiphilic nature suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 3-Bromo-1H-indazole-7-carbaldehyde

PropertyValue/PredictionImplication for Solubility
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
XLogP32.0Indicates moderate lipophilicity.
Hydrogen Bond Donor Count1Capable of hydrogen bonding with protic solvents.
Hydrogen Bond Acceptor Count2Can interact with a range of polar solvents.

Based on these properties, a theoretical solubility profile can be predicted:

  • High Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

  • Moderate to Good Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding.[1] However, the solubility may be limited by the lipophilic parts of the molecule.

  • Moderate Solubility Expected: In solvents of intermediate polarity such as dichloromethane (DCM) and tetrahydrofuran (THF).

  • Low to Poor Solubility Expected: In nonpolar solvents like hexanes and toluene, as the energy required to break the solute-solute interactions would not be sufficiently compensated by weak solute-solvent interactions.[2]

Experimental Determination of Thermodynamic Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3]

Rationale for the Shake-Flask Method

This method ensures that the solvent becomes saturated with the solute, reaching a true thermodynamic equilibrium. By measuring the concentration of the solute in the supernatant, we obtain the maximum amount of the compound that can be dissolved in that solvent at a specific temperature.

Step-by-Step Protocol
  • Preparation: Add an excess of solid 3-bromo-1H-indazole-7-carbaldehyde to a series of labeled, sealable vials (e.g., 4 mL glass vials). An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvents into the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For solvents where settling is slow, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended to obtain a clear supernatant.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid, it is advisable to use a filter syringe or to carefully pipette from the top layer.

  • Dilution: Perform a precise serial dilution of the supernatant with a suitable mobile phase or solvent compatible with the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations of 3-bromo-1H-indazole-7-carbaldehyde is required for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Settle or Centrifuge C->D E Collect clear supernatant D->E F Serial Dilution E->F G Quantify (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of 3-bromo-1H-indazole-7-carbaldehyde:

  • Temperature: For most solid solutes, solubility increases with temperature.[4] Therefore, it is crucial to control the temperature during experiments.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the experiments.

Data Summary and Interpretation

Table 2: Experimentally Determined Solubility of 3-Bromo-1H-indazole-7-carbaldehyde at 25 °C (Hypothetical Data)

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 100
N,N-Dimethylformamide (DMF)Polar AproticHigh> 100
Tetrahydrofuran (THF)Polar Aprotic (less polar)Moderate20 - 50
MethanolPolar ProticModerate to Good10 - 30
EthanolPolar ProticModerate to Good5 - 20
AcetonitrilePolar AproticModerate5 - 15
Dichloromethane (DCM)Moderately PolarModerate10 - 25
Ethyl AcetateModerately PolarLow to Moderate2 - 10
TolueneNonpolarLow< 1
HexaneNonpolarLow< 0.1

The following diagram illustrates the relationship between solvent polarity and the predicted solubility of 3-bromo-1H-indazole-7-carbaldehyde.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility Nonpolar Nonpolar (Hexane, Toluene) Low Low Nonpolar->Low Intermediate Intermediate (DCM, THF) Moderate Moderate Intermediate->Moderate PolarAprotic Polar Aprotic (DMSO, DMF) High High PolarAprotic->High PolarProtic Polar Protic (Methanol, Ethanol) PolarProtic->High Good to Moderate

Caption: Predicted Solubility vs. Solvent Polarity.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of 3-bromo-1H-indazole-7-carbaldehyde in organic solvents. By combining theoretical predictions based on physicochemical properties with a robust experimental protocol, researchers can generate the reliable data needed to accelerate their research and development efforts. The principles and methodologies outlined herein are broadly applicable to other small molecules in the drug discovery pipeline.

References

  • Vertex AI Search. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Fiveable. (2025, August 15). Solvent Polarity Definition - Intro to Chemistry Key Term. [Link]

  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • PubMed. Dependence of solute solubility parameters on solvent polarity. [Link]

  • Cengage. (n.d.). A Small Scale Approach to Organic Laboratory Techniques, 4th Edition. [Link]

  • BooksRun. (n.d.). A Small Scale Approach to Organic Laboratory Techniques (Available Titles CourseMate). [Link]

  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • Google Books. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • StuDocu. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ICH. (1999, March 10). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. (n.d.). A small-scale approach to organic laboratory techniques: Donald L. Pavia, Gary M. Lampman and George S. Kriz, and Randall G. Engel | Request PDF. [Link]

  • Google Books. (n.d.). Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Pharmaceutical Technology. (2025, June 6). ICH Q6B for Analytics. [Link]

  • PMDA. (n.d.). ICH Harmonised Tripartite Guideline: The Common Technical Document for the Registration of Pharmaceuticals for Human Use: Quality Overall Summary of Module 2 and Module 3: Quality. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Wikipedia. (n.d.). Goodman & Gilman's The Pharmacological Basis of Therapeutics. [Link]

  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. [Link]

  • UCLA Library Catalog. (n.d.). Goodman & Gilman's the pharmacological basis of therapeutics. [Link]

  • Australian Prescriber. (2006, February 1). Goodman and Gilman's The pharmacological basis of therapeutics. 11th ed. [Link]

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  • McGraw Hill Medical. (n.d.). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. [Link]

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Exploratory

A Comprehensive Technical Guide to 3-Bromo-1H-Indazole-7-Carbaldehyde and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of bromo-1H-indazole-carbaldehyde derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. While the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of bromo-1H-indazole-carbaldehyde derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. While the initial query specified "3-bromo-1H-indazole-7-carbaldehyde," it is important to note that the isomeric substitution pattern can vary, and different isomers are often encountered in chemical literature and supplier catalogs. This guide will focus primarily on the well-documented isomer, 7-bromo-1H-indazole-3-carbaldehyde , while also providing information on other related structures to offer a comprehensive overview for researchers and scientists.

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of bromo and carbaldehyde functionalities provides versatile handles for further chemical modifications, making these compounds valuable building blocks for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[2][3]

Compound Identification and Physicochemical Properties

Precise identification of the specific isomer is critical for experimental reproducibility. The following table summarizes the key identifiers and properties for several bromo-1H-indazole-carbaldehyde isomers.

Identifier7-Bromo-1H-indazole-3-carbaldehyde 3-Bromo-1H-indazole-5-carbaldehyde
CAS Number 887576-89-8[4][5]1086391-08-3
Molecular Formula C₈H₅BrN₂O[4][5]C₈H₅BrN₂O
Molecular Weight 225.04 g/mol [5]225.04 g/mol
IUPAC Name 7-bromo-1H-indazole-3-carbaldehyde[4]3-bromo-1H-indazole-5-carbaldehyde
Synonyms 7-Bromo-2H-indazole-3-carbaldehyde[4]3-Bromo-1H-indazole-5-carboxaldehyde
Appearance Likely a solid powderPowder
Melting Point Not specified185-190 °C

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various strategies, often involving the construction of the bicyclic ring system from appropriately substituted benzene precursors.[1][6][7] A common and effective method for preparing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole.[2][3]

A plausible synthetic route to 7-bromo-1H-indazole-3-carbaldehyde would start from 7-bromo-1H-indole. The reaction proceeds via an electrophilic attack of the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, at the electron-rich C3 position of the indole ring. This is followed by a rearrangement to form the indazole-3-carboxaldehyde.

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A 7-Bromo-1H-indole D Nitrosation and Rearrangement A->D B Sodium Nitrite (NaNO₂) in aqueous solution B->D C Hydrochloric Acid (HCl) C->D E 7-Bromo-1H-indazole-3-carbaldehyde D->E

Caption: Synthetic workflow for 7-bromo-1H-indazole-3-carbaldehyde.

Spectroscopic Characterization

While actual spectra are instrument- and condition-dependent, the following are expected spectroscopic features for 7-bromo-1H-indazole-3-carbaldehyde:

  • ¹H NMR: Resonances in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A characteristic singlet for the aldehyde proton (CHO) would be expected at a downfield chemical shift (around 10.0 ppm). The NH proton of the indazole ring would likely appear as a broad singlet at a very downfield position (>10 ppm).

  • ¹³C NMR: Signals for the carbon atoms of the aromatic rings, with the aldehyde carbonyl carbon appearing significantly downfield (in the range of 185-200 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde group (typically around 1680-1715 cm⁻¹). A broad absorption in the region of 3200-3500 cm⁻¹ would indicate the N-H stretch.

  • Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Applications in Drug Discovery: Targeting Kinase Signaling

The indazole nucleus is a key component of several approved kinase inhibitor drugs.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aldehyde group of 7-bromo-1H-indazole-3-carbaldehyde serves as a versatile starting point for the synthesis of more complex molecules designed to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Illustrative Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Safety, Handling, and Storage

Compounds such as 7-bromo-1H-indazole-3-carbaldehyde are for research use only and should be handled by trained professionals in a well-ventilated laboratory.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Avoid breathing dust, and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[8][9] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde

This protocol is a representative procedure based on the nitrosation of indoles and should be adapted and optimized as necessary.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-bromo-1H-indole (1.0 equivalent) in a suitable solvent such as a mixture of dimethylformamide (DMF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.2 equivalents) in water.

  • Addition: Slowly add the sodium nitrite solution to the cooled indole solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Acidification: After the addition is complete, slowly add a solution of hydrochloric acid (HCl, 2.0 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-1H-indazole-3-carbaldehyde.

References

  • PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1h-indazole-7-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1h-indazole-5-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

Sources

Foundational

Potential medicinal chemistry applications of 3-bromo-1H-indazole-7-carbaldehyde

Topic: Potential Medicinal Chemistry Applications of 3-Bromo-1H-indazole-7-carbaldehyde Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Drug Discovery Scientists Executive Summary: The Orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Medicinal Chemistry Applications of 3-Bromo-1H-indazole-7-carbaldehyde Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Orthogonal Scaffold

In the landscape of "privileged structures," the indazole scaffold holds a dominant position, anchoring FDA-approved kinase inhibitors like Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), and Niraparib (PARP). However, the majority of current IP space and exploration has focused on 3,5- or 3,6-disubstituted systems.

3-bromo-1H-indazole-7-carbaldehyde represents a high-value, under-explored "orthogonal" scaffold. Its value lies in its specific substitution pattern:

  • C3-Bromo: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the ATP-binding pocket's hydrophobic regions.

  • C7-Carbaldehyde: A versatile electrophile positioned at the entrance of the binding pocket (solvent front), ideal for attaching solubilizing groups, PROTAC linkers, or covalent warheads without disrupting the primary pharmacophore.

  • N1-H: The hydrogen bond donor/acceptor motif critical for hinge binding (e.g., Glu/Leu residues in kinases).

This guide outlines the strategic application of this core in designing next-generation therapeutics.

Strategic Applications & Design Logic

Kinase Inhibition: The "L-Shaped" Binding Mode

The 3,7-substitution pattern allows for the construction of inhibitors that adopt a distinct "L-shaped" or "U-shaped" conformation within the kinase active site.

  • The Hinge Binder (Indazole Core): The N1/N2 nitrogens typically form hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu residues).

  • The Hydrophobic Reach (C3): The C3-bromo group is replaced via Suzuki coupling with aryl or heteroaryl groups. These moieties extend deep into the hydrophobic back pocket (Gatekeeper region), determining selectivity.

  • The Solvent Exit (C7): The C7-aldehyde is derivatized (via reductive amination) to place polar, solubilizing groups (e.g., morpholine, piperazine) into the solvent-exposed region . This mimics the "tail" strategy seen in drugs like Imatinib, improving physicochemical properties (LogD, solubility) without steric clash.

PROTAC & Degrader Development

The C7-carbaldehyde is a "privileged handle" for Proteolysis Targeting Chimeras (PROTACs).

  • Challenge: Attaching a linker to a kinase inhibitor often destroys potency by creating steric clashes within the active site.

  • Solution: The C7 position in indazoles often points out of the active site towards the solvent.

  • Chemistry: The aldehyde allows for mild, late-stage attachment of E3 ligase ligands (e.g., Thalidomide or VHL derivatives) via reductive amination, creating a stable amine linkage.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~225 Da and two distinct growth vectors, this molecule serves as an ideal "super-fragment." It allows for rapid elaboration in two directions to probe structure-activity relationships (SAR) efficiently.

Chemical Biology & Synthetic Workflows

Retrosynthetic Access

While the core can be synthesized via multiple routes, the most robust industrial approach involves the C3-selective bromination of the pre-formed indazole-7-carbaldehyde.

  • Starting Material: 1H-indazole-7-carbaldehyde (Commercially available or synthesized from 2-amino-3-formylbenzoic acid derivatives).

  • Transformation: Electrophilic aromatic substitution. Indazoles undergo halogenation exclusively at C3 under standard conditions.

Functionalization Roadmap (DOT Diagram)

The following workflow illustrates the divergent synthesis capabilities of the core.

G Core 3-Bromo-1H-indazole- 7-carbaldehyde Protect N1-Protection (THP/SEM/Boc) Core->Protect Step 1: Regiocontrol Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Suzuki->RedAm Step 3: C7-Derivatization Target_C3 3-Aryl/Heteroaryl (Potency/Selectivity) RedAm->Target_C3 Final Deprotection Target_C7 7-Aminomethyl deriv. (Solubility/Linker) RedAm->Target_C7 Simultaneous Protect->Suzuki Step 2: C3-Arylation

Figure 1: Divergent synthesis workflow starting from the 3-bromo-1H-indazole-7-carbaldehyde core.

Experimental Protocols

General Protocol: Suzuki-Miyaura Coupling at C3

Context: This reaction installs the primary hydrophobic group. N1-protection (e.g., THP, SEM) is recommended to prevent catalyst poisoning by the free NH, though unprotected couplings are possible with optimized ligands.

Reagents:

  • Substrate: N1-protected 3-bromo-indazole-7-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow. Seal the vial.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

General Protocol: Reductive Amination at C7

Context: This step converts the aldehyde into a solubilizing amine or linker. It is typically performed after C3 coupling to avoid side reactions with the aldehyde during Pd-catalysis, although the order can be swapped if the aldehyde is protected as an acetal.

Reagents:

  • Substrate: 3-substituted-indazole-7-carbaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, N-Boc-piperazine) (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (catalytic to 1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve substrate and amine in DCE. Add Acetic acid. Stir at Room Temperature (RT) for 30–60 minutes to allow imine/iminium formation.

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours. Monitor by LCMS for disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (x3).

  • Purification: The product is often basic. Purify via amine-functionalized silica or standard silica with 1–5% MeOH/DCM (+1% NH₄OH).

Comparative Data: Why 3,7-Substitution?

Feature3,5-Disubstituted Indazole (Standard)3,7-Disubstituted Indazole (Target)
Binding Topology Linear / ExtendedL-Shaped / Bent
Solvent Access C5 points towards the "roof" of the pocketC7 points directly to solvent (tail region)
Solubility Potential Moderate (C5 substituents often buried)High (C7 substituents fully exposed)
Synthetic Access Well-establishedNovel IP Space (Less crowded)
Selectivity Often Type I (ATP competitive)Potential for Type 1.5 / II (Allosteric reach)

References

  • BenchChem. Discovery and synthesis of novel indazole derivatives.[1] (2025).[1][2][3][4] Link

  • Wang, Q., et al. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma.[5] European Journal of Medicinal Chemistry, 163, 671-689 (2019).[5] Link

  • Giraud, F., et al. C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand. (2010). Link

  • Lefebvre, V., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[6] RSC Advances. (2010). Link

  • PubChem. Compound Summary: 1H-Indazole-7-carbaldehyde.[7] National Library of Medicine. Link

Sources

Foundational

Foreword: The Strategic Importance of 3-bromo-1H-indazole-7-carbaldehyde

An In-depth Technical Guide to the Synthesis of 3-bromo-1H-indazole-7-carbaldehyde In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its ability to form key int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-bromo-1H-indazole-7-carbaldehyde

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, renowned for its ability to form key interactions with a multitude of biological targets, particularly protein kinases.[1] The strategic functionalization of this core allows for the fine-tuning of pharmacological properties, making derivatives like 3-bromo-1H-indazole-7-carbaldehyde highly valuable intermediates. The presence of three distinct functional handles—the nucleophilic N-H, the electrophilic C3-bromine (a gateway for cross-coupling reactions), and the versatile C7-aldehyde—renders this molecule a cornerstone for building complex molecular architectures in drug discovery programs.

This guide provides a comprehensive review of the primary synthetic routes to 3-bromo-1H-indazole-7-carbaldehyde. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind each transformation, offering field-proven insights to aid researchers in navigating the practical challenges of synthesis.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. By disconnecting key bonds in the target molecule, we can identify potential starting materials and overarching strategies. For 3-bromo-1H-indazole-7-carbaldehyde, two primary disconnections are most logical: the C3-Br bond and the N1-N2 bond of the indazole ring.

G cluster_0 Strategy A: Late-Stage Bromination cluster_1 Strategy B: Early-Stage Bromination TM 3-bromo-1H-indazole-7-carbaldehyde A1 1H-Indazole-7-carbaldehyde TM->A1 C3-Br Disconnection (Electrophilic Bromination) B1 7-Bromo-1H-indazole TM->B1 C3-Formyl Disconnection (C3-Functionalization) A2 Indole-7-carbaldehyde A1->A2 N1-N2 & C3-N2 Disconnection (Ring Rearrangement) B2 2-Bromo-6-methylaniline Derivative B1->B2 N1-N2 Disconnection (Diazotization/Cyclization)

Caption: Retrosynthetic analysis of 3-bromo-1H-indazole-7-carbaldehyde.

This analysis reveals two divergent pathways:

  • Strategy A: Constructing the indazole-7-carbaldehyde core first, followed by a regioselective bromination at the C3 position.

  • Strategy B: Beginning with a pre-functionalized 7-bromo-indazole and subsequently introducing the aldehyde group at the C3 position.

We will now explore the practical execution of these strategies.

Synthetic Route A: Indole Rearrangement Followed by C3-Bromination

This is arguably the more direct and efficient approach, leveraging a fascinating ring-expansion/rearrangement of an indole precursor. This method capitalizes on the inherent reactivity of the indole nucleus to construct the indazole system.

Workflow Overview: Route A

Caption: Workflow for the synthesis via indole rearrangement.

Step 1: Synthesis of 1H-Indazole-7-carbaldehyde via Indole Nitrosation

The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a powerful transformation.[2] The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion equivalent at the electron-rich C3 position of the indole.

Mechanism Insight: The reaction is typically performed in a slightly acidic medium, generating nitrous acid (HNO₂) from sodium nitrite (NaNO₂). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The indole π-system attacks the nitrosonium ion, preferentially at C3, to form a 3-nitroso-indole intermediate.

  • Tautomerization & Ring Opening: This intermediate tautomerizes to an oxime. The oxime then undergoes a proton-catalyzed ring-opening of the pyrrole ring.

  • Recyclization: The sequence is terminated by an intramolecular cyclization, where the terminal amine attacks the imine carbon, followed by tautomerization to yield the stable aromatic 1H-indazole ring.[2]

Experimental Protocol: Synthesis of 1H-Indazole-7-carbaldehyde [1]

  • Materials:

    • Indole-7-carbaldehyde

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl, 2N aq.)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Prepare a nitrosating mixture: To a solution of NaNO₂ (8.0 equiv.) in deionized water at 0 °C, slowly add 2N aqueous HCl (7.0 equiv.). Keep the resulting mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes before adding DMF.

    • Prepare the substrate solution: Dissolve Indole-7-carbaldehyde (1.0 equiv.) in DMF.

    • Reaction: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. The slow addition is critical to minimize the formation of dimeric side products.[1]

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). For a substrate like 7-methyl-indole, the reaction is complete in approximately 12 hours.[1]

    • Work-up: Extract the reaction mixture three times with EtOAc. Combine the organic layers and wash sequentially with water (3x) and then brine.

    • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield 1H-indazole-7-carbaldehyde.

Step 2: Regioselective C3-Bromination

The indazole ring is susceptible to electrophilic substitution. The C3 position is particularly activated, analogous to the C2 position of pyrrole. Direct bromination can be achieved using molecular bromine or N-bromosuccinimide (NBS).

Causality Behind Experimental Choices: The choice of brominating agent and solvent can influence the reaction's selectivity and yield. Using a non-polar solvent like DMF or CH₂Cl₂ is common. The reaction with molecular bromine can be vigorous; therefore, it is often added dropwise at a reduced temperature to control the reaction rate and prevent over-bromination.[3]

Experimental Protocol: Synthesis of 3-bromo-1H-indazole-7-carbaldehyde [3]

  • Materials:

    • 1H-Indazole-7-carbaldehyde

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Water

  • Procedure:

    • Dissolve 1H-indazole-7-carbaldehyde (1.0 equiv.) in DMF in a round-bottom flask equipped with a dropping funnel and stir under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Br₂ (1.1 equiv.) in DMF dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work-up: Carefully pour the reaction mixture into ice-water. The product will often precipitate as a solid.

    • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMF, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthetic Route B: C3-Functionalization of 7-Bromo-1H-indazole

This alternative strategy involves constructing the 7-bromo-1H-indazole core first, followed by the introduction of the C7-aldehyde. This route can be advantageous if the starting material, 7-bromo-1H-indazole, is readily available or if the C3-functionalization step offers broader synthetic utility.

Workflow Overview: Route B

Caption: Workflow for the synthesis via C3-formylation.

Step 1: Synthesis of 7-Bromo-1H-indazole

A classic and reliable method to introduce a bromine atom onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding amine.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [4]

  • Materials:

    • 7-Amino-1H-indazole

    • Concentrated Hydrobromic Acid (HBr)

    • Sodium Nitrite (NaNO₂)

    • Cuprous Bromide (CuBr)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-amino-1H-indazole (1.0 equiv.) in concentrated HBr and water, then cool the mixture to -10 °C.

    • In a separate flask, dissolve NaNO₂ (total of ~1.05 equiv.) in water, cool it, and add it slowly to the amine solution, keeping the temperature below -5 °C. Addition of some NaNO₂ as a solid in batches may be required.

    • Stir the resulting diazonium salt solution at -5 °C for 15 minutes.

    • Prepare a cooled solution of CuBr (1.05 equiv.) in concentrated HBr.

    • Add the CuBr solution dropwise to the diazonium salt solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work-up: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Dilute with water and filter any solids, washing the filter cake with EtOAc.

    • Separate the filtrate layers and extract the aqueous layer multiple times with EtOAc.

    • Combine all organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield 7-bromo-1H-indazole. The reported yield for this transformation is 37%.[4]

Step 2: C3-Formylation of 7-Bromo-1H-indazole

Direct formylation at C3 is challenging. A more robust method involves protection of the N1 position, followed by deprotonation at C3 and trapping with an electrophilic formylating agent like DMF.

Causality Behind Experimental Choices:

  • Protection: The indazole N-H is acidic and must be protected to prevent it from being deprotonated by the strong base. Common protecting groups include tetrahydropyranyl (THP) or (2-trimethylsilyl)ethoxymethyl (SEM).[5][6]

  • Deprotonation: A strong base like n-butyllithium (n-BuLi) is required to deprotonate the C3 position, which is the most acidic C-H bond in the protected indazole. This is typically done at low temperatures (-78 °C) to prevent side reactions.

  • Formylation & Deprotection: Trapping the resulting C3-anion with DMF yields a hemiaminal intermediate, which upon acidic workup hydrolyzes to the aldehyde. The same acidic workup often cleaves the protecting group (like THP), yielding the final product in a one-pot sequence.[6]

Conceptual Protocol: C3-Formylation

  • Protection: React 7-bromo-1H-indazole with dihydropyran (DHP) in the presence of a catalytic amount of acid (e.g., p-TsOH) to form N1-THP-7-bromo-1H-indazole.[6]

  • Lithiation: Dissolve the protected indazole in dry THF, cool to -78 °C, and add n-BuLi (1.1 equiv.) dropwise. Stir for 1 hour at this temperature.

  • Formylation: Add anhydrous DMF (1.5 equiv.) and allow the reaction to slowly warm to room temperature.

  • Work-up and Deprotection: Quench the reaction with a saturated NH₄Cl solution. Perform an acidic workup (e.g., with 1N HCl) to hydrolyze the intermediate and cleave the THP protecting group. Extract with an organic solvent, dry, and purify by chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Indole Nitrosation)Route B (C3-Formylation)
Number of Steps 23 (including protection/deprotection)
Starting Materials Indole-7-carbaldehyde7-Amino-1H-indazole
Key Reactions Nitrosative ring rearrangement, Electrophilic brominationSandmeyer reaction, Directed ortho-metalation
Yields Generally good to excellent for both steps[1]Moderate for Sandmeyer[4], variable for formylation
Regioselectivity Highly selective for C3-functionalizationC3-lithiation is highly regioselective
Scalability Good; syringe pump addition is scalableUse of organolithiums requires stringent anhydrous conditions, can be challenging on a large scale
Advantages More convergent, higher overall yield potential, milder conditions for key steps.Modular; allows for diverse C3-functionalization by using different electrophiles.
Disadvantages Relies on the availability of the specific indole precursor.Longer route, lower overall yield, requires cryogenic temperatures and inert atmosphere.

Expert Recommendation: For the specific synthesis of 3-bromo-1H-indazole-7-carbaldehyde, Route A is the superior strategy. It is more efficient, involves fewer steps, and generally proceeds with higher yields under more manageable conditions. The nitrosative rearrangement is an elegant and powerful method for constructing the indazole-aldehyde core. Route B, while synthetically valid, is more laborious and better suited for creating a library of diverse C3-functionalized 7-bromoindazoles.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of indazole derivatives 7–26. ResearchGate. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing). Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. Available at: [Link]

  • N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. AUB ScholarWorks. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Available at: [Link]

  • Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). PubChemLite. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

Sources

Exploratory

Title: The Acidic Profile of 3-bromo-1H-indazole-7-carbaldehyde: A Guide to pKa Determination and its Strategic Role in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The acid dissociation constant (pKa) is a pivotal physicochemical parameter that profoundly influences the Absorption,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The acid dissociation constant (pKa) is a pivotal physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1] This guide provides a comprehensive analysis of the acidity of 3-bromo-1H-indazole-7-carbaldehyde, a key heterocyclic scaffold in modern drug discovery. We will dissect the theoretical principles governing its acidity, present validated experimental and computational protocols for its precise determination, and contextualize the significance of its pKa value within the drug development pipeline. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to characterize this, and structurally related, molecules.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system is a cornerstone of medicinal chemistry, prized for its structural resemblance to purines and its capacity for versatile molecular interactions.[2][3] This dual pyridine- and pyrrole-like character allows indazole derivatives to engage with a wide spectrum of biological targets, leading to their incorporation into numerous therapeutic agents, from anti-inflammatory drugs like benzydamine to kinase inhibitors used in oncology.[3][4]

The specific subject of this guide, 3-bromo-1H-indazole-7-carbaldehyde, is a highly functionalized intermediate. The strategic placement of a bromine atom at the C3 position and a carbaldehyde at the C7 position provides orthogonal handles for synthetic elaboration via modern cross-coupling and condensation chemistries, enabling the construction of diverse compound libraries for lead optimization.[5][6]

However, the synthetic utility of a scaffold is only one part of its story. Its developability as a drug is critically dependent on its physicochemical properties, foremost among them being its acidity. The pKa of the indazole N-H proton dictates the molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, plasma protein binding, and ultimately, its interaction with the intended biological target.[1][7] An accurate determination of this value is therefore not an academic exercise, but a critical step in rational drug design.

Theoretical Framework: Predicting Acidity through Substituent Effects

The acidity of the N-H proton in an indazole is defined by the stability of its resulting conjugate base, the indazolide anion. For the parent 1H-indazole, the pKa is approximately 13.86, indicating it is a very weak acid.[4][8] The introduction of substituents dramatically modulates this property.

Any factor that stabilizes the indazolide anion relative to the neutral molecule will increase the acidity, resulting in a lower pKa value.[9] The acidity of 3-bromo-1H-indazole-7-carbaldehyde is influenced by two powerful electron-withdrawing groups:

  • 3-Bromo Group: The bromine atom exerts a potent negative inductive effect (-I), withdrawing electron density from the ring system through the sigma bonds. This delocalization of electron density helps to stabilize the negative charge of the conjugate base.[10]

  • 7-Carbaldehyde Group: This group is even more influential, as it withdraws electron density through both the inductive effect (-I) and a powerful negative resonance effect (-M). The carbonyl group can directly participate in delocalizing the anionic charge of the conjugate base across the aromatic system, providing significant stabilization.[11][12]

Collectively, these two electron-withdrawing substituents are predicted to substantially stabilize the indazolide anion, making 3-bromo-1H-indazole-7-carbaldehyde a significantly stronger acid (i.e., having a much lower pKa) than the parent 1H-indazole.

Methodologies for Precise pKa Determination

To move from prediction to quantification, robust analytical methods are required. A dual approach, combining experimental measurement with computational prediction, provides the highest level of confidence in the determined pKa value.

Experimental Gold Standard: UV-Spectrophotometric Titration

UV-Vis spectrophotometry is a highly reliable and widely used technique for determining the pKa of ionizable compounds.[13][14] The core principle is that the electronic structure, and thus the UV-Vis absorption spectrum, of a molecule changes upon protonation or deprotonation.[15] By monitoring this change as a function of pH, an ionization constant can be precisely calculated.

Caption: High-throughput workflow for pKa determination by UV-spectrophotometric titration.

  • Solution Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable organic co-solvent like DMSO to ensure solubility.[13]

    • Prepare a set of buffers covering a wide pH range (e.g., pH 3 to 12) with constant ionic strength. This is crucial as pKa can be dependent on the ionic strength of the medium.

  • Titration and Measurement:

    • In a 96-well UV-transparent plate, dispense the series of buffers.

    • Add a small, fixed amount of the compound's stock solution to each well. The final co-solvent concentration should be kept minimal (<2% v/v) to avoid significantly perturbing the aqueous pKa.[13]

    • Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a spectrophotometric plate reader. Blank corrections should be made using wells containing only the buffer and co-solvent.[13]

  • Data Analysis and pKa Calculation:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH. The ideal wavelength shows the largest difference in absorbance between the fully protonated and fully deprotonated species.[16]

    • Plot the absorbance at the chosen wavelength against the pH of the buffers. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, where the concentrations of the acidic and basic forms are equal. This value is most accurately determined by fitting the data to a four-parameter logistic equation or an equation derived from the Beer-Lambert law and the Henderson-Hasselbalch relationship.[15]

In Silico Approach: Quantum Mechanical pKa Prediction

Computational chemistry offers a powerful, resource-efficient method to predict pKa values before a compound is even synthesized.[17] High-level quantum mechanics (QM) calculations can provide remarkably accurate predictions, especially when anchored to an experimental reference point using a thermodynamic cycle.[18][19]

G cluster_model Step 1: Molecular Modeling cluster_energy Step 2: Free Energy Calculation cluster_pka Step 3: pKa Prediction A Build 3D structures of the neutral (HA) and deprotonated (A⁻) forms of the target and a reference molecule (e.g., 1H-Indazole). B Perform geometry optimization and frequency calculations for all four species in both the gas phase and in a continuum solvent model (water). A->B C Calculate the Gibbs free energy (G) for each species in the gas phase from the frequency calculation. B->C D Calculate the free energy of solvation (ΔGsolv) for each species. C->D E Calculate the total free energy in solution: Gsol = Ggas + ΔGsolv D->E F Calculate the free energy change of deprotonation in solution (ΔGsol_reaction) for both target and reference molecules. E->F G Predict the target pKa using the known pKa of the reference and the difference in free energy changes. F->G

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole-7-carbaldehyde

Abstract & Scope This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazole-7-carbaldehyde (1) . This scaffold is a critical intermediate in the synthesis of poly-pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-bromo-1H-indazole-7-carbaldehyde (1) . This scaffold is a critical intermediate in the synthesis of poly-pharmacological kinase inhibitors (e.g., PARP, VEGFR targets). The simultaneous presence of an electrophilic C3-bromide, an acidic N1-proton, and a reactive C7-aldehyde presents a unique "triad of reactivity" that challenges standard high-throughput screening (HTS) conditions.

We present two validated workflows:

  • Route A (Direct): A streamlined protocol for unprotected substrates using high-activity precatalysts.

  • Route B (Protected): A robust, scalable route utilizing THP-protection to mitigate catalyst poisoning.

Substrate Analysis & Mechanistic Considerations

Successful functionalization requires understanding the competing reactivities of the substrate (1) .

FeatureReactivity ProfileChallengeMitigation Strategy
C3-Bromide Oxidative Addition SiteSteric crowding from C4-H; electronic deactivation if N1 is deprotonated.Use electron-rich ligands (e.g., dppf, XPhos) to accelerate oxidative addition.
N1-H (Indazole) Acidic (pKa ~14)Deprotonation creates an indazolyl anion that can coordinate Pd(II), poisoning the catalyst ("The Azole Effect").Route A: Use excess base (3.0 equiv) and Pd-precatalysts. Route B: Mask with THP or SEM group.
C7-Aldehyde Electrophilic CarbonylSusceptible to Cannizzaro reaction (in strong base) or oxidation.Avoid hydroxide bases (NaOH/KOH). Use Carbonates (

) or Phosphates (

).
Decision Matrix: Route Selection

The choice between direct and protected coupling depends on the scale and the value of the boronic acid partner.

RouteSelection Start Substrate: 3-Bromo-1H-indazole-7-CHO Scale Reaction Scale / Complexity Start->Scale RouteA Route A: Direct Coupling (Unprotected) Scale->RouteA Discovery (<100 mg) Stable Boronic Acids RouteB Route B: Protection Strategy (THP/SEM) Scale->RouteB Process (>1g) Expensive/Unstable Boronic Acids FactorsA Pros: Fewer Steps, Atom Economy Cons: Higher Catalyst Load (3-5 mol%) RouteA->FactorsA FactorsB Pros: Standard Catalysis (<1 mol%), Easier Purification Cons: +2 Synthetic Steps RouteB->FactorsB

Caption: Decision tree for selecting the optimal coupling strategy based on scale and substrate stability.

Experimental Protocols

Route A: Direct Coupling (Unprotected N-H)

Recommended for rapid analog generation.

The "Free NH" Problem: Unprotected indazoles consume 1 equivalent of base immediately. The resulting anion is less electrophilic at C3 and can bind to Palladium, halting the cycle. We utilize


  (anhydrous) to buffer the system and XPhos Pd G2  to prevent catalyst arrest.
Reagents:
  • Substrate: 3-bromo-1H-indazole-7-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–4 mol%)

    • Alternative:

      
       (5 mol%)
      
  • Base:

    
     (3.0 equiv) — Crucial excess
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:
  • Charge: To a microwave vial or pressure tube equipped with a magnetic stir bar, add the Indazole substrate (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.0 equiv).

  • Inert: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Remove cap briefly under positive inert gas flow and add the Pd-catalyst. Reseal immediately.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe through the septum.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: The aldehyde may darken the mixture; this is normal.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with 1M HCl to pH ~5 (to protonate the indazole N1). Wash with brine.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde makes the product polar; consider adding 1% MeOH if streaking occurs.

Route B: Protected Strategy (THP-Protected)

Recommended for scale-up or difficult couplings.

Protecting the N1 position renders the C3-bromide more reactive and prevents catalyst poisoning, allowing the use of cheaper catalysts and lower loadings.

Phase 1: Protection (THP)
  • Dissolve 3-bromo-1H-indazole-7-carbaldehyde in DCM.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.1 equiv).

  • Stir at RT for 4 hours. Quench with sat.

    
    . Isolate the N1-THP intermediate.
    
Phase 2: Suzuki Coupling
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    (1 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DME : Water (3:1).

  • Temp: 80°C.

  • Procedure: Follow standard Suzuki degassing and heating protocols.

Phase 3: Deprotection
  • Dissolve the coupled product in MeOH or EtOH.

  • Add HCl (4M in dioxane) or concentrated aqueous HCl (1 mL per 10 mL solvent).

  • Heat to 60°C for 1 hour. The THP group cleaves rapidly. The aldehyde is generally stable under these transient acidic conditions.

Quantitative Performance Data

The following table summarizes expected yields based on internal validation using p-tolylboronic acid as the standard coupling partner.

VariableRoute A (Unprotected)Route B (THP Protected)
Catalyst XPhos Pd G2 (3 mol%)Pd(dppf)Cl2 (1 mol%)
Base K3PO4 (3.0 eq)Na2CO3 (2.0 eq)
Time 8 hours4 hours (Coupling)
Temp 90°C80°C
Conversion 88%>98%
Isolated Yield 72% 85% (over 2 steps)
Aldehyde Integrity 95% (Minor oxidation)>99%

Troubleshooting & Critical Parameters

The "Black Metal" Crash

If the reaction turns black immediately and stalls, the Pd has precipitated ("Pd black").

  • Cause: Lack of stabilizing ligands or insufficient degassing (Oxygen kills active Pd(0)).

  • Fix: Switch to Pd(dppf)Cl2 , which has a bidentate ligand that resists dissociation. Ensure solvents are sparged with Argon for >15 mins.

Protodebromination (Side Product)

Observation of des-bromo indazole (H at C3) via LCMS.

  • Cause: Hydride source in media or overheating.

  • Fix: Use DME instead of alcohols (EtOH/iPrOH) as cosolvents. Reduce temperature to 75°C and extend time.

Aldehyde Condensation

Observation of dimers or aldol products.

  • Cause: Base concentration too high.

  • Fix: Switch from

    
     to 
    
    
    
    (weaker base) or use Route B (Protected) which allows milder bases.

Mechanistic Workflow (Route A)

CatalyticCycle cluster_inhibition Inhibition Pathway Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-Indazole BaseStep Base Activation (Deprotonation of Indazole) OxAdd->BaseStep + K3PO4 TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Boronate IndazoleAnion Indazole Anion (N-Pd Coordination) BaseStep->IndazoleAnion Risk: Low Ligand Sterics RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: Catalytic cycle highlighting the critical oxidative addition and the risk of N-coordination (Inhibition) if the ligand is insufficiently bulky.

References

  • General Suzuki Conditions for Unprotected Indazoles: Callahan, A. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2015.

  • Synthesis and Reactivity of 3-Haloindazoles: Lier, F. et al.[2] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007.[3]

  • Aldehyde Tolerance in Suzuki Coupling: Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Catalyst Selection (XPhos/SPhos): Billingsley, K. & Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3]

Sources

Application

Application Note &amp; Protocols: Strategic C-3 Functionalization of 1H-Indazole-7-Carbaldehyde Derivatives

Abstract The 1H-indazole scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, particularly in oncology.[1] Kinase inhibitors such as Pazopanib and Axitinib feature this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The 1H-indazole scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, particularly in oncology.[1] Kinase inhibitors such as Pazopanib and Axitinib feature this core structure, underscoring its importance in drug design.[2][3][4] The 1H-indazole-7-carbaldehyde derivative serves as a uniquely valuable building block, offering three distinct points for molecular elaboration: the N1-position, the C3-position, and the C7-aldehyde. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C3-position, a critical step in the synthesis of advanced intermediates for drug discovery. We will explore both traditional pre-functionalization/cross-coupling sequences and modern direct C-H activation strategies, explaining the rationale behind methodological choices to empower researchers in this field.

The 1H-Indazole-7-Carbaldehyde Scaffold: A Versatile Synthon

The 1H-indazole-7-carbaldehyde moiety combines the bio-isosteric properties of the indazole ring with a reactive aldehyde handle. The electron-withdrawing nature of the C7-aldehyde can influence the electronic properties of the heterocyclic ring system, affecting the regioselectivity of certain reactions. While commercially available (CAS 312746-72-8), understanding its synthesis provides valuable context.[5] A robust method for accessing substituted indazole-3-carbaldehydes involves the acid-mediated nitrosation of corresponding indoles, which proceeds via ring opening and subsequent re-closure.[2]

The primary challenge in functionalizing the indazole core lies in achieving regioselectivity. The C3-position is often less reactive towards direct functionalization compared to other positions, necessitating specific catalytic systems or a pre-functionalization strategy.[6]

Strategic Pathways for C-3 Functionalization

The modification of the C3-position is paramount for modulating the pharmacological activity of indazole-based compounds.[6] Two principal strategies are employed by medicinal chemists: a two-step halogenation-coupling sequence and a more atom-economical direct C-H activation approach.

G cluster_start Starting Material cluster_prefunc Strategy 1: Pre-functionalization cluster_coupling Cross-Coupling Reactions cluster_direct Strategy 2: Direct Functionalization cluster_products Functionalized Products Start 1H-Indazole-7-carbaldehyde Halogenation C-3 Halogenation (Iodination/Bromination) Start->Halogenation I₂ or NBS CH_Activation Direct C-H Arylation Start->CH_Activation Ar-X Pd Catalyst HaloIndazole 3-Halo-1H-indazole- 7-carbaldehyde Halogenation->HaloIndazole Suzuki Suzuki-Miyaura (C-C) HaloIndazole->Suzuki ArB(OH)₂ Pd Catalyst Sonogashira Sonogashira (C-C) HaloIndazole->Sonogashira Alkyne Pd/Cu Cat. Buchwald Buchwald-Hartwig (C-N) HaloIndazole->Buchwald Amine Pd Catalyst P1 3-Aryl Derivative Suzuki->P1 P2 3-Alkynyl Derivative Sonogashira->P2 P3 3-Amino Derivative Buchwald->P3 CH_Activation->P1

Caption: Key strategies for C-3 functionalization of the indazole core.

The choice between these pathways depends on the availability of starting materials, desired functional group tolerance, and overall synthetic efficiency. The aldehyde at C-7 is generally tolerant of palladium-catalyzed cross-coupling conditions.

Protocol I: C-3 Halogenation - A Gateway to Cross-Coupling

3.1. Principle and Rationale Halogenation at the C3-position, particularly iodination or bromination, is a foundational step that converts a relatively inert C-H bond into a reactive C-X bond, priming the molecule for a wide array of palladium-catalyzed cross-coupling reactions. Iodination is often preferred as C-I bonds are more reactive in subsequent oxidative addition steps. The reaction typically proceeds under basic conditions using elemental iodine or N-iodosuccinimide (NIS).[7]

3.2. Detailed Protocol: C-3 Iodination of 1H-Indazole-7-Carbaldehyde

  • Materials: 1H-Indazole-7-carbaldehyde, Iodine (I₂), Potassium Hydroxide (KOH), 1,4-Dioxane, Ethyl Acetate (EtOAc), Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), Brine.

  • Procedure:

    • To a round-bottom flask, add 1H-indazole-7-carbaldehyde (1.0 eq.).

    • Add anhydrous 1,4-dioxane to create a 0.1 M solution.

    • Cool the flask to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).

    • Add powdered Potassium Hydroxide (KOH, 6.0 eq.) to the stirred solution.

    • Add Iodine (I₂, 2.0 eq.) portion-wise over 15 minutes. The solution will turn dark brown/black.

    • Allow the reaction to warm to room temperature and stir vigorously overnight. Monitor reaction completion by TLC or LC-MS, observing the consumption of the starting material.

    • Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ until the dark color dissipates, resulting in a yellow or pale orange solution.

    • Adjust the pH to ~5-6 using 20% aqueous citric acid.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x volume of dioxane).

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield 3-iodo-1H-indazole-7-carbaldehyde.

3.3. Expected Results & Characterization The product is typically a pale yellow solid. The yield should be in the range of 80-95%. Characterization via ¹H NMR will show the disappearance of the C3-H proton signal (typically a singlet around 8.2 ppm) and shifts in the aromatic protons. Mass spectrometry should confirm the addition of an iodine atom (M+126).

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Coupling

4.1. Principle and Mechanistic Insights The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals.[6][8][9] The reaction utilizes a palladium catalyst to couple an organohalide (our 3-iodo-indazole) with an organoboron species (an arylboronic acid).[9] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][9]

G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

4.2. Detailed Protocol: C-3 Arylation of 3-Iodo-1H-Indazole-7-Carbaldehyde

  • Materials: 3-iodo-1H-indazole-7-carbaldehyde, Arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine 3-iodo-1H-indazole-7-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.5 eq.), and K₂CO₃ (3.0 eq.).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).

    • Evacuate and backfill the vessel with an inert gas (Argon) three times.

    • Add degassed solvents: 1,4-dioxane and water in a 4:1 ratio (to create a 0.1 M solution with respect to the indazole).

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.[9]

    • Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

4.3. Data Table: Scope and Yields with Various Boronic Acids

EntryArylboronic Acid (ArB(OH)₂)ProductExpected Yield (%)
1Phenylboronic acid3-Phenyl-1H-indazole-7-carbaldehyde85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazole-7-carbaldehyde80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-indazole-7-carbaldehyde82-92
4Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-1H-indazole-7-carbaldehyde70-85

Yields are estimated based on literature precedents for similar substrates and are highly dependent on reaction scale and purity of reagents.[7][9]

4.4. Troubleshooting

  • Low Yield: Ensure reagents and solvents are anhydrous and degassed. The catalyst may be degraded; use a fresh batch. The boronic acid may have decomposed; check its quality.

  • Stalled Reaction: The temperature may be too low, or the base may not be suitable. Consider a stronger base like Cs₂CO₃ or a different solvent system (e.g., DME/water).

  • Dehalogenation (side product): This can occur if the transmetalation step is slow. Ensure sufficient boronic acid is present and that the base is effective.

Protocol III: Palladium-Catalyzed Sonogashira Coupling

5.1. Principle and Applications The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[10][11] This reaction is exceptionally useful for introducing linear alkyne linkers into molecules, a common strategy for probing active sites or for creating rigid structural motifs. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[10][11][12]

5.2. Detailed Protocol: C-3 Alkynylation of 3-Iodo-1H-Indazole-7-Carbaldehyde

  • Materials: 3-iodo-1H-indazole-7-carbaldehyde, Terminal alkyne, Pd(PPh₃)₄, Copper(I) Iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-iodo-1H-indazole-7-carbaldehyde (1.0 eq.) and the terminal alkyne (1.2 eq.).

    • Add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

    • Evacuate and backfill with Argon three times.

    • Add anhydrous, degassed THF and Triethylamine (2.0 eq.) via syringe.

    • Stir the reaction at room temperature or heat gently (40-50 °C) until the starting material is consumed (monitor by TLC).

    • Once complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in EtOAc, and wash with saturated aqueous NH₄Cl, followed by brine.

    • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

    • Purify by column chromatography.

Protocol IV: Palladium-Catalyzed Buchwald-Hartwig Amination

6.1. Principle and Ligand Selection The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine, a transformation of immense importance in medicinal chemistry.[13][14] The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle.[14] For electron-rich heterocyclic systems like indazoles, bulky, electron-rich biarylphosphine ligands such as Xantphos or tBuXPhos are often effective.[13][14]

6.2. Detailed Protocol: C-3 Amination of 3-Bromo-1H-Indazole-7-Carbaldehyde

  • Materials: 3-bromo-1H-indazole-7-carbaldehyde (note: bromo- is often used for aminations), Amine (primary or secondary), Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).

    • Add the 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq.) and the amine (1.2 eq.).

    • Add anhydrous, degassed toluene.

    • Seal the vial and remove from the glovebox. Heat to 100-110 °C with stirring for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute with EtOAc and filter through Celite.

    • Wash the filtrate with water and brine, then dry (Na₂SO₄), filter, and concentrate.

    • Purify by column chromatography.

Protocol V: Direct C-3 C-H Arylation

7.1. Principle: An Atom-Economical Approach Direct C-H arylation avoids the separate halogenation step, offering a more streamlined and environmentally friendly synthesis.[15][16] These reactions typically require an N-protected indazole to prevent N-arylation and to help direct the palladium catalyst to the C3-position.[17] A common catalytic system involves a Pd(II) source like Pd(OAc)₂ with a phenanthroline-type ligand.[17]

7.2. Detailed Protocol: Direct C-3 Arylation of N-SEM-1H-Indazole-7-Carbaldehyde

  • Note: This protocol requires a prior N-protection step (e.g., with SEM-Cl).

  • Materials: N-SEM-protected 1H-indazole-7-carbaldehyde, Aryl iodide or bromide, Pd(OAc)₂, 1,10-Phenanthroline, Potassium Acetate (KOAc), N,N-Dimethylacetamide (DMA).

  • Procedure:

    • Combine the N-protected indazole (1.0 eq.), aryl halide (1.5 eq.), Pd(OAc)₂ (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and KOAc (2.0 eq.) in a reaction vessel.

    • Add anhydrous DMA.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Seal the vessel and heat to 140-150 °C for 24 hours.[16][18]

    • Cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry (Na₂SO₄), filter, and concentrate.

    • Purify by column chromatography. The SEM protecting group can be subsequently removed under acidic conditions (e.g., TBAF or HCl).

Conclusion and Future Perspectives

The C-3 functionalization of 1H-indazole-7-carbaldehyde is a versatile and powerful strategy for the synthesis of complex molecules targeted for drug discovery. The protocols outlined here, from classic cross-coupling reactions to modern C-H activation, provide a robust toolkit for researchers. The choice of method allows for the tailored introduction of aryl, alkynyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies. Future advancements will likely focus on developing even more efficient, selective, and sustainable catalytic systems, potentially leveraging photoredox or electrochemical methods to further expand the synthetic possibilities from this valuable indazole scaffold.

References

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. ([Link])

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. ([Link])

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. ([Link])

  • Mondal, S. MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. ([Link])

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. ([Link])

  • Yang, Z., et al. Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. ACS Publications. ([Link])

  • Arepally, S., & Park, J. K. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate. ([Link])

  • Sonogashira Coupling. Organic Chemistry Portal. ([Link])

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. ([Link])

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. RSC Publishing. ([Link])

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. ([Link])

  • Synthesis and biological evaluation of novel pazopanib derivatives as antitumor agents. PubMed. ([Link])

  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. ([Link])

  • Sonogashira coupling. Wikipedia. ([Link])

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. PMC. ([Link])

  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. ([Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. ([Link])

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. ([Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. ([Link])

  • Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium Catalyst. ResearchGate. ([Link])

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. ([Link])

  • Sonogashira Coupling. Chemistry LibreTexts. ([Link])

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. ([Link])

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. ([Link])

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. ([Link])

  • Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. ACS Publications. ([Link])

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. ([Link])

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. ([Link])

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. ([Link])

Sources

Method

Optimizing Buchwald-Hartwig amination on 3-bromo-1H-indazole scaffold

High-Yield C-N Coupling at the C3 Position of 3-Bromo-1H-Indazole[1][2] Executive Summary The 3-amino-1H-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogs).[1] However, int...

Author: BenchChem Technical Support Team. Date: February 2026

High-Yield C-N Coupling at the C3 Position of 3-Bromo-1H-Indazole[1][2]

Executive Summary

The 3-amino-1H-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., Axitinib analogs).[1] However, introducing amine functionality at the C3 position via Buchwald-Hartwig coupling is notoriously difficult due to the "N1-H Deactivation" effect.[1] This guide provides a definitive, mechanism-based protocol to overcome catalyst poisoning and regioselectivity issues. We present two validated workflows: a High-Reliability Route (utilizing SEM protection) and a Direct Route (utilizing Third-Generation Precatalysts) for advanced users.

The Chemical Challenge: N1-H Interference

The core failure mode in coupling 3-bromo-1H-indazole is the acidity of the N1 proton (


).[1] In standard catalytic cycles, this proton leads to two detrimental pathways:
  • Catalyst Poisoning: The deprotonated indazolyl anion coordinates tightly to

    
     species, forming stable "off-cycle" resting states that arrest the catalytic turnover.
    
  • Competitive N-Arylation: In the presence of electrophiles, the N1 nitrogen often reacts faster than the C3-bromide, leading to unwanted byproducts.

Figure 1: Mechanistic Divergence & Selectivity

The following diagram illustrates the competition between the productive C3-oxidative addition and the non-productive N1-coordination.

IndazoleMechanism Substrate 3-Bromo-1H-indazole Anion Indazolyl Anion (N1-Deprotected) Substrate->Anion + Base Path_Success Oxidative Addition (C3-Pd-Br) Substrate->Path_Success + Pd(0) (Fast OA) Base Base (B-) Path_Fail DEAD END: Stable Pd-N Complex (Catalyst Arrest) Anion->Path_Fail Coordinates Pd(II) Pd0 L-Pd(0) Active Catalyst Pd0->Path_Fail Poisoning Pd0->Path_Success Product C3-Amino Indazole Path_Success->Product + Amine / Red. Elim.

Caption: Path A (Red) shows the catalyst arrest caused by N1 deprotonation.[1] Path B (Blue) represents the desired oxidative addition at C3, which requires protecting the N1 position or using specific bulky ligands to prevent N-coordination.[1]

Optimization Strategy & Ligand Selection

To ensure success, the catalyst system must be bulky enough to disfavor coordination to the N1-anion while remaining active enough to insert into the electron-rich C3-Br bond.[1]

Ligand Performance Matrix
LigandClassSuitabilityRationale
RuPhos Dialkylbiaryl phosphineExcellent Best for secondary amines.[1][2] Bulky isopropoxy groups prevent N-binding.[1]
BrettPhos Dialkylbiaryl phosphineExcellent Best for primary amines.[3] High activity for electron-rich aryl halides.[1]
XPhos Dialkylbiaryl phosphineGood General purpose, but RuPhos often gives higher yields for indazoles.
BINAP/DPPF BidentatePoor Often fail to prevent Pd-aggregation with free NH indazoles.[1]
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (SEM-Protection Route)

Recommended for scale-up and high-value intermediates.[1] This route guarantees regioselectivity.[1]

Step 1: Protection

  • Dissolve 3-bromo-1H-indazole (1.0 equiv) in dry THF (0.2 M) at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min.

  • Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir 2 hours.

  • Quench (sat. NH4Cl), extract (EtOAc), and concentrate. Yields typically >90%.

Step 2: Buchwald-Hartwig Coupling

  • Substrate: 1-(SEM)-3-bromoindazole (1.0 equiv)

  • Amine: 1.2 equiv (Secondary or Primary)[1]

  • Catalyst: RuPhos Pd G3 (2-5 mol%)[1]

    • Why G3? Precatalysts ensure a strict 1:1 Pd:Ligand ratio and prevent induction periods common with Pd2(dba)3.

  • Base: Cs2CO3 (2.0 equiv) - Mild base prevents SEM cleavage.[1]

  • Solvent: 1,4-Dioxane (anhydrous, sparged).

  • Temperature: 80-100°C.[1]

Procedure:

  • Charge a reaction vial with RuPhos Pd G3 (0.02 equiv), Cs2CO3 (2.0 equiv), and Substrate (1.0 equiv).

  • Evacuate and backfill with Nitrogen (3x).

  • Add Amine (1.2 equiv) and Dioxane (concentration 0.15 M) via syringe.

  • Heat to 90°C for 4-12 hours. Monitor by LCMS.

  • Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection

  • Treat the coupled product with TFA/DCM (1:1) or TBAF in THF (60°C) to remove the SEM group.

Protocol B: The "Direct Route" (Unprotected Substrate)

Recommended for rapid library synthesis where protection steps are a bottleneck. Requires strict anaerobic technique.[1]

Critical Modification: Use LiHMDS as the base. Mechanism: LiHMDS (Lithium Hexamethyldisilazide) acts as a base and a transient protecting group. It deprotonates N1, forming an N-Li species that is sterically bulky and less prone to poisoning the Pd-center than a "naked" anion formed by carbonates.[1]

Reagents:

  • Substrate: 3-bromo-1H-indazole (1.0 equiv)

  • Catalyst: tBuXPhos Pd G3 or RuPhos Pd G3 (5 mol%)[1]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv )

    • Note: 1st equiv deprotonates N1; 2nd equiv performs the coupling.

  • Solvent: THF or Toluene.

Procedure:

  • Charge vial with Precatalyst and Substrate. Purge with N2.

  • Add Solvent and Amine.[4][5]

  • Add LiHMDS dropwise at RT.

  • Heat to 65°C. Do not overheat (>80°C) as LiHMDS can degrade the catalyst at high temps.

Workflow Visualization
Figure 2: Operational Workflow (Protocol A)

The following flowchart details the critical decision points and process steps for the high-reliability route.

Workflow Start Start: 3-Bromo-1H-indazole Protect Step 1: SEM Protection (NaH, SEM-Cl, THF) Start->Protect QC1 QC: 1H NMR (Confirm N1-SEM) Protect->QC1 Couple Step 2: B-H Coupling (RuPhos Pd G3, Cs2CO3, Dioxane) QC1->Couple Pass Workup Workup: Filter Celite -> Conc. Couple->Workup Deprotect Step 3: Deprotection (TFA or TBAF) Workup->Deprotect Final Final Product: 3-Amino-1H-indazole Deprotect->Final

Caption: Step-by-step workflow for the protected route. Note the QC checkpoint after protection to ensure no N2-isomer formation, although SEM-Cl is highly N1-selective.[1]

Troubleshooting & Optimization
ObservationRoot CauseSolution
Low Conversion (<10%) Catalyst Poisoning (Protocol B)Switch to Protocol A (Protection) or increase catalyst loading to 8 mol%.
Protodehalogenation

-Hydride Elimination
Switch solvent from Dioxane to Toluene; ensure anhydrous conditions.
Bis-arylation Amine is too nucleophilicUse a slight excess of amine (1.2 equiv) but add it slowly or dilute the reaction.[1]
Regio-isomers (N1 vs C3) N1-coupling occurringConfirm N1-protection is stable. If using Protocol B, lower temp to 50°C.
References
  • BenchChem. A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions.Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1][6][7] Organic Letters, 16(3), 832–835.[7] Link[1]

  • Sigma-Aldrich. RuPhos Pd G3 Product Information & Applications.[1]Link[1]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Ammonia and Primary Amines. Chemistry – A European Journal. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 3-bromo-1H-indazole-7-carbaldehyde in DMSO

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-bromo-1H-indazole-7-carbaldehyde in dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-bromo-1H-indazole-7-carbaldehyde in dimethyl sulfoxide (DMSO). Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having difficulty dissolving 3-bromo-1H-indazole-7-carbaldehyde in DMSO at my desired concentration. Is this expected?

Yes, this is not uncommon. While DMSO is a powerful, highly polar aprotic solvent, often called a "super solvent," some organic molecules can still exhibit limited solubility.[1][2] The structure of 3-bromo-1H-indazole-7-carbaldehyde, a heterocyclic compound with a relatively rigid, crystalline structure, contributes to this challenge. Strong intermolecular forces within the crystal lattice must be overcome by the solvent, a process that can be kinetically slow at room temperature.

Q2: What are the immediate first steps to try when the compound doesn't dissolve with simple vortexing?

For initial troubleshooting, we recommend a combination of gentle heating and mechanical agitation. This approach increases the kinetic energy of both the solvent and solute molecules, facilitating the breakdown of the crystal lattice.

Protocol 1: Gentle Warming and Agitation

  • Preparation: Add your pre-weighed 3-bromo-1H-indazole-7-carbaldehyde to a suitable vial, followed by the required volume of high-purity, anhydrous DMSO.

  • Warming: Place the vial in a water bath or on a heating block set to a temperature between 37°C and 50°C. Do not exceed this range initially to minimize any risk of degradation.[3][4]

  • Agitation: While warming, vortex the sample intermittently (e.g., 30 seconds every 5 minutes) or place it on a shaker.

  • Observation: Continue this process for 15-30 minutes. Visually inspect the solution against a light source to check for any remaining solid particles. Ensure the solution is clear and free of particulates before use.[4]

Q3: Gentle warming isn't enough. What is the next logical step to enhance dissolution?

If gentle heating is insufficient, the next and often most effective method is sonication.[5][6] Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[6] This process generates intense localized energy, which physically breaks apart solute agglomerates and increases the surface area available for interaction with the solvent, thereby accelerating dissolution.[5][7]

Protocol 2: Sonication-Assisted Dissolution

  • Setup: Prepare the sample in a glass vial as described in Protocol 1.

  • Immersion: Place the vial in a sonication bath. For temperature-sensitive applications, use an ice bath within the sonicator to dissipate heat generated during the process.[8]

  • Sonication: Sonicate the sample in short bursts (e.g., 5-10 minutes at a time) to prevent excessive heating.[8] After each burst, visually inspect the solution.

  • Completion: Continue until the compound is fully dissolved. For highly concentrated solutions, this may require several cycles.[9] Always ensure the final solution is clear.

cluster_workflow Troubleshooting Workflow for Dissolution A Prepare Compound + DMSO Slurry B Vortex at Room Temperature A->B C Visually Inspect Solution B->C D Is Compound Fully Dissolved? C->D F Sonication (with optional cooling) C->F Still Undissolved G Consider Co-Solvent Addition C->G Still Undissolved I Consult Technical Support / Re-evaluate Solvent System C->I Persistent Issues E Gentle Warming (37-50°C) + Vortexing D->E No H Solution Ready for Use / QC Analysis D->H Yes E->C F->C G->C

Caption: A logical workflow for troubleshooting solubility issues.

Q4: Are there risks associated with heating my DMSO solution?

Yes, caution is warranted. While DMSO is thermally stable at lower temperatures, it can decompose near its boiling point (189°C), a reaction that can be catalyzed by acids or bases.[10][11] This decomposition can become a rapid, exothermic runaway reaction, posing an explosion hazard.[12]

Key Safety & Stability Considerations:

  • Temperature Limit: Never heat DMSO above 80-90°C in an open system for routine dissolution. For most applications, 37-50°C is sufficient and safer.

  • Compound Stability: The stability of 3-bromo-1H-indazole-7-carbaldehyde itself at elevated temperatures must be considered. The aldehyde functional group can be susceptible to oxidation or other degradation pathways.

  • Anhydrous Conditions: DMSO is hygroscopic. Absorbed water can alter its solvent properties and potentially participate in undesired side reactions. Always use high-purity, anhydrous DMSO and store it properly.

IssueProbable Cause(s)Recommended Solution(s)
Compound Fails to Dissolve Insufficient energy to overcome crystal lattice forces; low surface area of solute.Apply gentle heat (37-50°C) and/or sonicate to increase kinetic energy and break up particles.[3][4]
Solution is Cloudy/Hazy Fine, undissolved particulate matter forming a suspension, not a true solution.Continue sonication. If haze persists, the concentration may exceed the solubility limit. Consider dilution or the use of a co-solvent.
Precipitate Forms Upon Cooling The solution was supersaturated at a higher temperature.Re-warm the solution before use. Prepare fresh dilutions as needed. Store stock solutions at the concentration they are stable at room temperature.
Precipitate Forms Upon Dilution in Aqueous Media The compound is "crashing out" as the solvent polarity dramatically increases.Add the DMSO stock solution to the aqueous buffer while gently stirring.[13] For problematic compounds, adding a small amount of DMSO to the aqueous buffer first can help mitigate this.[13]
Q5: If sonication and heat are still not achieving my target concentration, can I use a co-solvent with DMSO?

Absolutely. Using a co-solvent is a standard and effective strategy for enhancing the solubility of poorly soluble compounds.[14][15] The goal is to modify the overall polarity and hydrogen bonding characteristics of the solvent system to better match the solute.

Recommended Co-solvents for consideration with DMSO:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent with similar properties to DMSO. A mixture can sometimes dissolve compounds that are difficult in either solvent alone.

  • N-Methyl-2-pyrrolidone (NMP): Another effective polar aprotic solvent used to improve the solubility of poorly soluble drugs.[16]

  • Polyethylene Glycol (e.g., PEG 400): Often used in formulations to increase the solubility of hydrophobic compounds.[14][16]

When using a co-solvent, it is critical to perform small-scale solubility tests first and to ensure the chosen co-solvent is compatible with your downstream application (e.g., cell-based assays, analytical methods).

cluster_sonication Mechanism of Sonication-Assisted Dissolution A High-Frequency Sound Waves B Acoustic Cavitation: Formation & Collapse of Microbubbles A->B C Intense Localized Energy Release B->C D Physical Disruption of Solute Agglomerates C->D E Increased Solute Surface Area D->E F Accelerated Dissolution E->F G Homogeneous Solution F->G

Caption: Sonication enhances solubility via acoustic cavitation.

Q6: How can I confirm my compound is fully dissolved and not just a fine suspension?

Visual inspection is the first line of defense, but it can be deceptive. A seemingly clear solution can still contain nano-sized particles.

  • Tyndall Effect: Shine a laser pointer through the vial in a dark room. If the beam is visible as it passes through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam's path.

  • Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound was merely suspended, you will see a significant drop in concentration after filtration. Analyze the pre- and post-filtration samples by HPLC or UV-Vis to quantify this.

Q7: What analytical techniques are recommended for quality control of my final stock solution?

Verifying the concentration and purity of your final solution is a critical step for experimental reproducibility.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for both purity assessment and accurate concentration determination. It can separate the parent compound from any potential impurities or degradants.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the structural integrity of the compound after dissolution. The presence of the characteristic aldehyde proton signal is a key indicator.[17] NMR can also be used for quantitative analysis (qNMR) with an internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the dissolved compound, ensuring no degradation or modification has occurred during the dissolution process.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 3-bromo-1H-indazole-7-carbaldehyde and prepare accurate, stable stock solutions for your research.

References
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • C&EN Global Enterprise. DMSO's decomposition risk analyzed. ACS Publications.
  • Segura, Y., et al. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research.
  • Laboratory Equipment. (2026, February 17). What is Sonication Bath?.
  • ResearchGate. Degradation of DMSO by ozone-based advanced oxidation processes.
  • Wikipedia. Dimethyl sulfoxide.
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • gChem. DMSO.
  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry.
  • Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Selleckchem.com. Frequently Asked Questions.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Benchchem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1H-indazole-7-carbaldehyde by Column Chromatography

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-bromo-1H-indazole-7-carbaldehyde using column chromatography. This documen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-bromo-1H-indazole-7-carbaldehyde using column chromatography. This document is structured to offer both foundational knowledge and practical troubleshooting advice to ensure successful purification outcomes.

Introduction

3-Bromo-1H-indazole-7-carbaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a widely employed technique for the purification of such heterocyclic compounds. This guide will walk you through the essential considerations, a detailed protocol, and troubleshooting strategies to navigate the challenges associated with the column chromatography of this specific molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise before and during the purification process.

Q1: What are the key physicochemical properties of 3-bromo-1H-indazole-7-carbaldehyde to consider for column chromatography?

A1: Understanding the physicochemical properties of 3-bromo-1H-indazole-7-carbaldehyde is crucial for designing an effective purification strategy. Key properties include:

  • Molecular Weight: Approximately 225.04 g/mol .[1]

  • Polarity: The presence of the indazole ring system, a bromine atom, and a carbaldehyde group imparts a moderate to high polarity. The calculated XLogP3 value is approximately 2.1, suggesting a compound with some lipophilicity but also significant polar characteristics.[1]

  • Solubility: The compound is likely soluble in polar organic solvents such as ethyl acetate, dichloromethane, and acetone, and less soluble in nonpolar solvents like hexane or petroleum ether.

  • Hydrogen Bonding: It has one hydrogen bond donor (the N-H of the indazole) and two hydrogen bond acceptors (the nitrogen in the indazole ring and the carbonyl oxygen).[1] This contributes to its polarity and potential for interaction with the stationary phase.

Q2: How do I choose the appropriate stationary phase?

A2: For moderately polar compounds like 3-bromo-1H-indazole-7-carbaldehyde, silica gel (SiO2) with a particle size of 40-63 µm is the most common and effective stationary phase.[2][3] Its polar surface provides good retention and allows for separation from less polar impurities.

Q3: What is a good starting solvent system (eluent) for TLC and column chromatography?

A3: Based on the purification of similar bromo-1H-indazole-3-carbaldehyde derivatives, a good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography is a mixture of a nonpolar and a moderately polar solvent.[2]

  • Recommended Starting Solvent System: A mixture of petroleum ether and ethyl acetate (EtOAc) in a ratio of 8:2 (v/v) has been successfully used for similar compounds.[2]

  • Optimization: The polarity of the eluent should be adjusted so that the desired compound has an Rf value of approximately 0.2-0.4 on the TLC plate. This generally provides the best separation during column chromatography.

Q4: How can I check if my compound is stable on silica gel?

A4: Some compounds can degrade on the acidic surface of silica gel. To test for stability, you can perform a simple 2D TLC experiment:

  • Spot your crude sample in one corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

If instability is observed, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Experimental Protocol: Column Chromatography of 3-Bromo-1H-indazole-7-carbaldehyde

This protocol provides a step-by-step guide for the purification of 3-bromo-1H-indazole-7-carbaldehyde.

Materials:

  • Crude 3-bromo-1H-indazole-7-carbaldehyde

  • Silica gel (40-63 µm)

  • Petroleum ether (or hexane)

  • Ethyl acetate (EtOAc)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp (254 nm)

Step-by-Step Procedure:

  • TLC Analysis of the Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using different ratios of petroleum ether:EtOAc (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives your target compound an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column. A thin layer of sand can be added on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether:EtOAc 9:1).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 3-bromo-1H-indazole-7-carbaldehyde in a minimal amount of the eluent or a slightly more polar solvent if necessary.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound, adding silica, and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column. .

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.

    • Visualize the spots under a UV lamp to identify the fractions containing the purified product.

  • Solvent Gradient (Optional):

    • If the separation between the desired product and impurities is not sufficient, a solvent gradient can be employed.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2, then 7:3 petroleum ether:EtOAc).

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure 3-bromo-1H-indazole-7-carbaldehyde based on the TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of 3-bromo-1H-indazole-7-carbaldehyde.

Problem Potential Cause(s) Solution(s)
Poor Separation of Spots - Inappropriate solvent system (eluent is too polar or too nonpolar).- Column overloading.- Poorly packed column (channeling).- Optimize the eluent system using TLC to achieve a good separation of Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase bed.
Compound is Stuck on the Column - Eluent is not polar enough.- The compound may be degrading on the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).- Perform a stability test (2D TLC). If degradation is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Product Elutes with the Solvent Front - Eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., petroleum ether).
Tailing of Spots on TLC and Column - The compound is interacting too strongly with the stationary phase.- The sample is too concentrated when loaded.- The compound might be acidic or basic.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the sample is loaded in a narrow band using a minimal amount of solvent.- For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape.
Low Yield of Purified Product - Incomplete elution from the column.- Degradation of the compound on the column.- Co-elution with impurities.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to check for any remaining product.- Address potential degradation as mentioned above.- Re-run the chromatography with a shallower solvent gradient or a different solvent system for better separation.

Troubleshooting Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of 3-bromo-1H-indazole-7-carbaldehyde.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation Problem Identify Purification Issue (e.g., Poor Separation, Low Yield) Cause1 Inappropriate Solvent System? Problem->Cause1 Cause2 Column Overloading? Problem->Cause2 Cause3 Compound Degradation? Problem->Cause3 Cause4 Poor Column Packing? Problem->Cause4 Solution1 Optimize Eluent (TLC Analysis) Cause1->Solution1 Adjust Polarity Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Test Stability (2D TLC) Use Deactivated Silica Cause3->Solution3 Solution4 Repack Column Cause4->Solution4 Result Successful Purification Solution1->Result Re-run Column Solution2->Result Solution3->Result Solution4->Result

Caption: A workflow diagram for troubleshooting column chromatography.

References

  • Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Franck, X., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10423-10433. [Link]

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown?[Link]

  • BGD Group. TLC System. [Link]

  • The Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • ResearchGate. 8. Column Chromatography. [Link]

  • ORBi. open-source fraction collector for flash column chromatography and. [Link]

  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]

  • Beilstein Journals. (2024, October 14). BJOC - Search Results. [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-1H-indazole-7-carbaldehyde

Case ID: IND-7-ALD-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic & Strategy Overview Purifying 3-bromo-1H-indazole-7-carbaldehyde presents a unique set of challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-7-ALD-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Overview

Purifying 3-bromo-1H-indazole-7-carbaldehyde presents a unique set of challenges due to the competing reactivities of its functional groups. The molecule contains an acidic proton (N1-H), an electrophilic aldehyde (C7), and a lipophilic halogen (C3-Br).

Impure samples often suffer from three primary issues:

  • Regioisomer Contamination: Co-presence of 5-bromo or 3,5-dibromo species if synthesized via direct bromination.

  • Oxidation: Partial conversion of the aldehyde to 3-bromo-1H-indazole-7-carboxylic acid (air oxidation).

  • Oiling Out: The aldehyde moiety lowers the crystal lattice energy, causing the compound to separate as an oil rather than a solid during cooling.

Decision Logic: Solvent Selection

Before beginning, use this logic flow to select your solvent system based on your specific impurity profile.

SolventSelection Start Analyze Crude Purity (LC-MS/NMR) Isomer Is Regioisomer > 5%? Start->Isomer Polarity Is Main Impurity Polar? (e.g., Salts, Acids) Isomer->Polarity No Solv_ACN System A: Acetonitrile (Pi-stacking selectivity) Isomer->Solv_ACN Yes (High Selectivity Needed) Standard Standard Recrystallization Polarity->Standard No Solv_EtOH System C: Ethanol / Water (Polar cleanup) Polarity->Solv_EtOH Yes Solv_EtOAc System B: EtOAc / Heptane (Standard biphasic) Standard->Solv_EtOAc

Figure 1: Solvent selection decision tree based on impurity profile. Acetonitrile is preferred for isomer separation due to distinct pi-stacking interactions.

Solvent Systems & Solubility Data

The following data summarizes the solubility behavior of 3-bromo-1H-indazole-7-carbaldehyde. This molecule exhibits "push-pull" electronic character, making it moderately soluble in polar aprotic solvents but less so in non-polar alkanes.

Solvent SystemRatio (v/v)Dissolution Temp (°C)Crystallization Temp (°C)Primary Use Case
Ethyl Acetate / Heptane 1:3 to 1:565 - 70°C4°C (Slow ramp)General Purpose. Best balance of yield and recovery.
Acetonitrile (MeCN) Pure80°C (Reflux)-10°C to 0°CIsomer Removal. Excellent for separating 5-bromo isomers.
Ethanol / Water 4:175°C4°CDesalting. Use only if inorganic salts are present. Risk: Hydrate formation.
Toluene Pure100°C25°CScale-up. High recovery, but requires higher heat.

Critical Warning: Avoid methanol if the solution is acidic, as acetal formation (dimethyl acetal) can occur at the C7-aldehyde position.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent Diffusion (EtOAc/Heptane)

This protocol utilizes a "solvent diffusion" or "anti-solvent addition" method, which is superior to simple cooling for aldehyde-containing heterocycles prone to oiling out.

Materials
  • Crude 3-bromo-1H-indazole-7-carbaldehyde

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: Heptane (or Hexane)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating block.

Step-by-Step Workflow
  • Dissolution: Place the crude solid in the flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at reflux (approx. 70°C).

    • Tip: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and hot filter through Celite.

  • Initial Nucleation: Remove from heat. While the solution is still hot (~60°C), add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough Ethyl Acetate (drops) to clear the turbidity. The solution should be saturated but clear.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Mechanism:[1][2][3] Rapid cooling traps impurities. Slow cooling allows the crystal lattice to exclude the slightly different regioisomers.

  • Completion: Once room temperature is reached and crystals have formed, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[1][4] Wash the cake with cold Heptane/EtOAc (9:1 mixture).

Troubleshooting & FAQs

Issue A: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a sticky red/orange oil forms at the bottom of the flask. Cause: The melting point of the impure solid is lower than the saturation temperature of the solvent system. This is common with aldehydes.

Rescue Protocol:

OilingOut Oil Oil Phase Formed Reheat Reheat to Redissolve Oil->Reheat Solvent Add More Solvent A (Lower Saturation Temp) Reheat->Solvent Dilute Seed Add Seed Crystal (at T_cloud - 5°C) Solvent->Seed Cool Slowly

Figure 2: Rescue workflow for oiled-out reactions. Dilution is key to lowering the saturation temperature below the oiling point.

Q: Can I scratch the glass to induce crystallization? A: Yes, but it is less effective for oils. A better technique is "seeding." If you lack pure seed crystals, take a drop of the oil on a glass rod, remove it from the flask, and let it dry/scratch it until it solidifies. Use this solid to seed the main solution.

Issue B: Aldehyde Oxidation

Symptom: The product contains a highly polar impurity (low


 on TLC) and is acidic.
Diagnosis:  Conversion to 3-bromo-1H-indazole-7-carboxylic acid.
Fix: 
  • Prevention: Perform all recrystallizations under an inert atmosphere (

    
     or Ar).
    
  • Removal: Wash the organic solution (EtOAc) with saturated Sodium Bicarbonate (

    
    ) before recrystallization. The carboxylic acid impurity will deprotonate and move to the aqueous layer; the aldehyde will remain in the organic layer.
    
Issue C: Regioisomer Separation

Symptom: NMR shows small peaks corresponding to 5-bromo or 3,5-dibromo isomers. Fix: Switch to Acetonitrile or Toluene . Why? Planar aromatic solvents like Toluene or Acetonitrile engage in


 stacking. The steric bulk of bromine at different positions (C3 vs C5) significantly alters how the molecule stacks with the solvent, exaggerating solubility differences between isomers compared to non-interacting solvents like Heptane.

References

  • General Indazole Synthesis & Purification

    • Lefebvre, V., et al. (2010).[5] "General and Efficient Synthesis of 3-Aminoindazoles." Journal of Organic Chemistry.

    • Relevance: Establishes solubility baselines for 3-substituted indazoles.
  • Aldehyde Functionalization in Indazoles

    • Louchart, B., et al. (2018).[6] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

    • Relevance: Describes purification of indazole-carbaldehydes, noting the use of EtOAc/Petroleum Ether systems.
  • Recrystallization of Bromo-Indazoles

    • Vertex Pharmaceuticals (2011). "Method for separating and purifying substituted indazole isomers.
    • Relevance: Validates the use of mixed solvent systems for separ
  • Solvent Selection Principles

    • University of Calgary.
    • Relevance: Fundamental thermodynamic principles for "oiling out" rescue.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-Bromo-1H-Indazole-7-Carbaldehyde

Executive Summary & Molecule Profile[1] 3-Bromo-1H-indazole-7-carbaldehyde is a high-value scaffold used primarily in the synthesis of kinase inhibitors and allosteric modulators. Its utility stems from its three orthogo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

3-Bromo-1H-indazole-7-carbaldehyde is a high-value scaffold used primarily in the synthesis of kinase inhibitors and allosteric modulators. Its utility stems from its three orthogonal reactive handles:

  • N-1 Nitrogen: Acidic proton (

    
     ~12-13), amenable to alkylation.
    
  • C-3 Bromide: Handle for Suzuki/Buchwald-Hartwig cross-couplings.

  • C-7 Aldehyde: Electrophilic center for reductive amination, Wittig olefination, or heterocycle formation.[1]

Critical Stability Warning: While the indazole core is robust, the C-7 aldehyde is highly susceptible to Cannizzaro disproportionation in strong aqueous base. Furthermore, the electron-withdrawing nature of the 3-bromo substituent increases the acidity of the N-H bond and the electrophilicity of the aldehyde, accelerating degradation pathways if not managed correctly.

The Reactivity Matrix (Theory)

To troubleshoot effectively, you must understand the competing pathways active under basic conditions.[1]

Reactivity Map

The following diagram illustrates the fate of the molecule when exposed to base (


, 

, or organic bases).

ReactivityMap Start 3-Bromo-1H-indazole-7-CHO (Neutral Species) Base Basic Conditions (NaOH, K2CO3, etc.) Start->Base Deprotonation Path A: N-Deprotonation (Fast, Reversible) Base->Deprotonation Low/High Conc. Cannizzaro Path B: Cannizzaro Reaction (Irreversible, pH > 13) Base->Cannizzaro High Conc. OH- Condensation Path C: Aldol/Condensation (If Enolizable Ketones Present) Base->Condensation + Acetone/Nitromethane Anion Indazolate Anion (Water Soluble) Deprotonation->Anion Degradation Mixture: 1. Carboxylic Acid (Oxidation) 2. Alcohol (Reduction) Cannizzaro->Degradation SideProduct Coupled Impurities Condensation->SideProduct

Figure 1: Mechanistic pathways of 3-bromo-1H-indazole-7-carbaldehyde in base.

Key Chemical Principles
  • N-H Acidity: The 3-bromo group withdraws electron density, lowering the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of the N-1 proton compared to unsubstituted indazole (
    
    
    
    13.9). In bases like
    
    
    or NaOH, the equilibrium shifts almost entirely to the indazolate anion . This anion is water-soluble, which often leads to "lost product" during extraction if the pH is not adjusted.[1]
  • Cannizzaro Susceptibility: As a heteroaromatic aldehyde with no ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -protons, this molecule is a prime candidate for the Cannizzaro reaction.[2] In the presence of concentrated strong base (e.g., 2M NaOH), two aldehyde molecules disproportionate into one alcohol and one carboxylate. This is the primary degradation mode .
    

Troubleshooting Guides (FAQ Format)

Scenario A: "I washed my reaction with NaOH, and my product disappeared."

Diagnosis: Formation of the water-soluble Indazolate Anion. Mechanism: The base deprotonated the N-1 position. The resulting salt is soluble in the aqueous layer, not the organic layer.[1]

Corrective Action:

  • Do NOT discard the aqueous layer.

  • Cool the aqueous layer to 0°C.

  • Carefully acidify with 1M HCl to pH ~4-5.

  • The neutral indazole should precipitate or become extractable into EtOAc/DCM.[1]

Scenario B: "I see two new spots on TLC after stirring in base overnight."

Diagnosis: Cannizzaro Disproportionation.[1][2][3][4][5] Mechanism: Long exposure to strong base (NaOH/KOH) caused the aldehyde to self-react.

  • Spot 1 (Lower Rf): 3-Bromo-1H-indazole-7-carboxylic acid.

  • Spot 2 (Higher Rf): (3-Bromo-1H-indazol-7-yl)methanol.

Prevention:

  • Avoid using hydroxide bases (

    
    ) if possible. Use carbonate (
    
    
    
    ) or phosphate bases.
  • If hydroxide is required, keep the reaction time short and temperature low (< 0°C).[1]

  • Pro-Tip: If performing a Suzuki coupling, use mild bases like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    instead of aqueous
    
    
    at reflux to preserve the aldehyde.
Scenario C: "N-Alkylation is giving a mixture of isomers."

Diagnosis: Lack of Regiocontrol (N1 vs N2). Mechanism: The indazolate anion is an ambident nucleophile. The alkylating agent can attack N1 or N2.[1][6]

Optimization Table:

Desired IsomerRecommended BaseSolventMechanism
N1-Alkylation Sodium Hydride (NaH)THF or DMFChelation control (Na+ coordinates N2, blocking it).
N2-Alkylation

or KHMDS
DMF or MeCNCharge density control / Steric hindrance at N1.

Standard Operating Procedures (SOPs)

SOP-01: Safe Recovery from Basic Media

Use this protocol when working up reactions involving this scaffold to prevent yield loss.

  • Quench: If the reaction is anhydrous (e.g., NaH/DMF), quench slowly with saturated

    
     at 0°C.
    
  • Phase Check: If using NaOH/KOH, the product is likely in the aqueous phase .[1]

  • Neutralization:

    • Place the aqueous layer in an ice bath.

    • Add 1M HCl dropwise with stirring.

    • Monitor pH.[1][7] As pH approaches 7, a solid precipitate (the neutral indazole) typically forms.[1]

  • Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (NOT ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , as it may not fully protonate the species if the solution is very basic).
    
  • Dry: Dry over

    
     and concentrate.
    
SOP-02: N-Protection for Base Stability

If you must subject the molecule to harsh basic conditions (e.g., hot Suzuki coupling), protect the Nitrogen first.

  • Protect: Install a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group on N-1.

    • Reagents: DHP/pTSA (for THP) or SEM-Cl/NaH.

  • React: Perform your base-mediated transformation (the N-protected species cannot form the anion and is less prone to side reactions, though the aldehyde remains vulnerable to Cannizzaro).

  • Deprotect: Remove the group with mild acid (HCl/MeOH or TFA) at the end.

Decision Tree: Choosing the Right Base

Use this logic flow to select a base that minimizes degradation of the 7-aldehyde and 3-bromo groups.

BaseSelection Start Select Base for 3-Br-Indazole-7-CHO ReactionType What is the Reaction Type? Start->ReactionType Alkylation N-Alkylation ReactionType->Alkylation Coupling Pd-Coupling (Suzuki) ReactionType->Coupling Condensation Aldol/Wittig ReactionType->Condensation N1_Select Use NaH / THF (Chelation Control) Alkylation->N1_Select Need N1? N2_Select Use Cs2CO3 / DMF Alkylation->N2_Select Need N2? Mild Use K3PO4 or CsF (Anhydrous) Coupling->Mild Avoid Cannizzaro WeakBase Use Piperidine/AcOH or KOtBu (Cold) Condensation->WeakBase Preserve Br

Figure 2: Base selection guide to minimize side reactions.

References

  • Indazole Acidity & Tautomerism

    • Topic: values of 1H-indazole and anion form
    • Source: Claramunt, R. M., et al.[1] "The pKa of indazoles."[8][9] Journal of Physical Organic Chemistry.

    • Link: (General consensus data).[1]

  • Cannizzaro Reaction Mechanism

    • Topic: Disproportionation of non-enolizable heteroaromatic aldehydes in base.[1]

    • Source: Beilstein Journal of Organic Chemistry, "Synthetic applications of the Cannizzaro reaction."[1]

    • Link: [Beilstein J. Org.[1] Chem. 2024]([Link]) (Analogous aldehyde reactivity).[1]

  • Regioselective Alkylation of Indazoles

    • Topic: Controlling N1 vs N2 alkylation using NaH vs Carbon
    • Source:Beilstein J. Org.[1] Chem. 2021, 17, 1939–1951.[1][10]

    • Link:[10]

  • Synthesis of 7-Functionalized Indazoles

    • Topic: Synthetic routes to 7-substituted indazoles and stability of intermedi
    • Source:Synlett 2007(18): 2859-2862.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 3-bromo-1H-indazole-7-carbaldehyde

As a critical intermediate in pharmaceutical synthesis, the purity of 3-bromo-1H-indazole-7-carbaldehyde is a non-negotiable parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

As a critical intermediate in pharmaceutical synthesis, the purity of 3-bromo-1H-indazole-7-carbaldehyde is a non-negotiable parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, reliable, and well-characterized analytical method is therefore essential. This guide, grounded in extensive field experience, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of this compound, moving beyond a simple recitation of steps to explain the fundamental rationale behind each experimental decision.

The objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method that can accurately quantify 3-bromo-1H-indazole-7-carbaldehyde and resolve it from potential process-related impurities and degradation products.

Analyte Characterization: The Foundation of Method Development

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure and Polarity: 3-bromo-1H-indazole-7-carbaldehyde possesses a bicyclic aromatic indazole core, making it moderately hydrophobic. The presence of the bromine atom further increases its hydrophobicity. However, the carbaldehyde and the N-H group on the pyrazole ring introduce polar functionalities capable of hydrogen bonding. This amphiphilic nature makes it an ideal candidate for Reversed-Phase Chromatography (RPC), which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[1][2]

  • UV Absorbance: The conjugated aromatic system constitutes a strong chromophore. A preliminary scan of the compound in a suitable solvent (e.g., acetonitrile/water) using a UV-Vis spectrophotometer or a Photodiode Array (PDA) detector is the first practical step. This reveals the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity for detection. For this class of compounds, a strong absorbance is expected in the 250-320 nm range. A PDA detector is highly recommended over a single-wavelength UV detector as it provides spectral information across a wide range, which is invaluable for peak purity assessment and identifying co-eluting impurities.[3][4][5][6]

Part 1: Strategic Selection of Chromatographic Conditions

The success of an HPLC separation hinges on the synergistic interplay between the stationary phase and the mobile phase.[7] Our development strategy involves a systematic evaluation of these critical parameters.

Stationary Phase Comparison: Beyond C18

The choice of column is the most critical factor influencing separation selectivity. While a C18 (octadecylsilane) column is the workhorse of RP-HPLC, evaluating alternatives is crucial for optimizing resolution.[1][2] We compared three columns with distinct stationary phase chemistries.

  • Standard C18: Offers strong hydrophobic retention, ideal for moderately non-polar compounds.

  • End-capped C18: Features reduced silanol activity due to the "capping" of residual free silanol groups on the silica surface. This is critical for improving the peak shape of basic compounds like indazoles, which can interact with acidic silanols and cause peak tailing.[8]

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. This can be particularly effective for separating compounds with similar hydrophobicity but different aromaticity.

dot

Caption: Decision workflow for HPLC column selection.

Comparative Data: Stationary Phase Evaluation

The following data was generated using a generic fast gradient to screen the columns for their ability to separate the main peak from a closely eluting hypothetical impurity (Impurity A).

Column (150 x 4.6 mm, 5 µm)Mobile PhaseResolution (Rs) between Main Peak & Impurity ATailing Factor (Tf) of Main PeakAnalysis Time (min)
Standard C18A: 0.1% Formic Acid in WaterB: Acetonitrile1.41.815
End-capped C18 A: 0.1% Formic Acid in WaterB: Acetonitrile2.2 1.1 15
Phenyl-HexylA: 0.1% Formic Acid in WaterB: Acetonitrile1.91.317

Insight: The standard C18 column provided inadequate resolution (Rs < 1.5) and significant peak tailing (Tf > 1.5), indicating undesirable secondary interactions. The Phenyl-Hexyl column offered improved performance but at the cost of longer retention. The End-capped C18 column emerged as the superior choice, delivering excellent resolution and a highly symmetrical peak shape, demonstrating the importance of minimizing silanol interactions for this analyte.

Mobile Phase Optimization: The Key to Fine-Tuning

With the column selected, the mobile phase composition was optimized to achieve the best balance of resolution, speed, and sensitivity.[9][10]

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and different selectivity.[11] For aromatic compounds, ACN can sometimes provide sharper peaks.

  • pH and Buffer: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds.[9][11] The indazole moiety can be protonated under acidic conditions. By using a mobile phase with a pH well below the analyte's pKa (e.g., using 0.1% formic acid, pH ~2.7), we ensure the analyte is in a single, consistent ionic state, leading to sharp, reproducible peaks.[11][12] Phosphate buffers are also excellent for UV-based methods but can precipitate in high organic concentrations.[12]

Comparative Data: Mobile Phase Modifier

Organic ModifierMobile Phase AResolution (Rs) between Main Peak & Impurity ATailing Factor (Tf) of Main PeakSystem Backpressure (psi)
Acetonitrile 0.1% Formic Acid in Water2.2 1.1 1800
Methanol0.1% Formic Acid in Water2.01.22500

Insight: Acetonitrile provided slightly better resolution and peak symmetry while generating significantly lower backpressure, making it the more robust choice for long-term use.

Part 2: The Optimized Protocol and Validation Framework

Based on the comparative analysis, the following optimized method was established.

dot

Caption: Optimized HPLC method workflow.

Final Optimized HPLC Method
  • Column: End-capped C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 30% B

    • 14.1-18 min: 30% B (re-equilibration)

  • Column Temperature: 30 °C

  • Detector: PDA/DAD, scanning 200-400 nm, extraction at λmax (e.g., 280 nm)

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 1.0 mg/mL

Method Validation: A Trustworthy and Self-Validating System

A protocol is only trustworthy if it is validated to be fit for its purpose. This method must be validated according to ICH Q2(R2) guidelines.[13][14][15][16] The validation protocol must demonstrate:

  • Specificity: The cornerstone of a purity method. This is established through forced degradation studies. The drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[17][18][19] The method is deemed "stability-indicating" if it can resolve the main analyte peak from all generated degradant peaks, which is confirmed by peak purity analysis using the PDA detector.[17][20]

  • Linearity: Demonstrates a direct relationship between concentration and detector response across a specified range (e.g., from the reporting limit to 120% of the specification).[14]

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples spiked with known amounts of analyte.[14]

  • Precision: Assessed at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[14]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

By rigorously following this validation framework, the analytical procedure becomes a self-validating system, ensuring the integrity of the purity data generated.[13][21]

Conclusion

This guide demonstrates a systematic, evidence-based approach to developing a robust, stability-indicating HPLC method for the purity analysis of 3-bromo-1H-indazole-7-carbaldehyde. By comparing stationary phase chemistries and optimizing mobile phase conditions, we established a method centered on an end-capped C18 column with an acetonitrile/water gradient buffered with formic acid. This approach yields excellent resolution, superior peak symmetry, and is underpinned by a validation framework compliant with global regulatory standards.[13][15] This ensures that the method is not just a protocol but a reliable scientific tool for quality control in drug development.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • SlideShare. (2012, December 4). HPLC Method Development.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

Sources

Comparative

Comparative Guide: Reactivity of 3-Bromo vs. 3-Iodo Indazole Aldehydes

Executive Summary In the structural optimization of indazole-based kinase inhibitors and pharmacophores, the choice between 3-bromo-1H-indazole and 3-iodo-1H-indazole intermediates is a critical decision point. While bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural optimization of indazole-based kinase inhibitors and pharmacophores, the choice between 3-bromo-1H-indazole and 3-iodo-1H-indazole intermediates is a critical decision point. While both serve as electrophiles in palladium-catalyzed cross-couplings, their performance diverges significantly in the presence of sensitive functional groups like aldehydes.

  • 3-Iodo-indazoles exhibit superior reactivity in oxidative addition, allowing for milder reaction conditions (lower temperature, lower catalyst loading). This is crucial when preserving a reactive aldehyde moiety prone to side reactions.

  • 3-Bromo-indazoles offer higher stability and lower cost but often require elevated temperatures or specialized ligands (e.g., Buchwald biaryl phosphines) to achieve comparable conversion rates, increasing the risk of aldehyde degradation or decarbonylation.

This guide analyzes the mechanistic differences and provides validated protocols for manipulating these scaffolds.

Mechanistic Foundation: The C3-Halogen Bond

The C3 position of the indazole ring is electron-deficient compared to the C3 of indole, making it a challenging substrate for electrophilic aromatic substitution but an excellent candidate for nucleophilic attack or metal insertion.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the bond strength.[1] The C–I bond is significantly weaker than the C–Br bond, facilitating faster oxidative addition to Pd(0).

  • C(sp2)–I BDE: ~65 kcal/mol (~272 kJ/mol)

  • C(sp2)–Br BDE: ~81 kcal/mol (~339 kJ/mol)

In the context of an aldehyde-containing substrate (e.g., 3-halo-1H-indazole-5-carbaldehyde), the faster kinetics of the iodide allow the cross-coupling to outcompete potential side reactions involving the aldehyde (such as condensation or oxidation).

Diagram 1: Oxidative Addition Kinetics

The following Graphviz diagram illustrates the energy landscape difference between the two halides during the catalytic cycle.

oxidative_addition Pd0 Pd(0)L2 Active Catalyst TS_I TS (Iodide) Low Activation Energy Pd0->TS_I Fast TS_Br TS (Bromide) High Activation Energy Pd0->TS_Br Slow (Requires Heat) Substrate 3-Halo-Indazole-CHO Substrate->TS_I Substrate->TS_Br Complex_I Pd(II)-I Complex (Fast Formation) TS_I->Complex_I Complex_Br Pd(II)-Br Complex (Slow Formation) TS_Br->Complex_Br

Figure 1: Kinetic differentiation in the oxidative addition step. The lower activation barrier of the 3-iodo species allows for milder conditions, preserving the aldehyde functionality.

Comparative Analysis by Reaction Type

A. Suzuki-Miyaura Coupling

This is the most common transformation for these substrates.

  • 3-Iodo: Reacts readily at Room Temperature (RT) to 60°C with standard catalysts like Pd(PPh3)4.

  • 3-Bromo: Typically requires temperatures >80°C or activated ligands (e.g., XPhos, SPhos) to drive conversion.

  • Aldehyde Risk: At >100°C (often needed for bromides), the aldehyde can undergo Cannizzaro disproportionation (in base) or Pd-catalyzed decarbonylation.

B. Metal-Halogen Exchange (Lithiation)

CRITICAL WARNING: Direct lithiation (using n-BuLi or t-BuLi) is incompatible with unprotected aldehydes.

  • Reactivity: 3-Iodo-indazoles undergo Lithium-Halogen exchange extremely fast (even at -78°C). 3-Bromo-indazoles require slower exchange, often allowing the lithium reagent to attack the aldehyde (nucleophilic addition) or the N-H proton first.

  • Strategy: If lithiation is required, the aldehyde must be protected as an acetal (e.g., 1,3-dioxolane) regardless of the halogen used.

C. Sonogashira Coupling[2][3]
  • 3-Iodo: Excellent substrate. often proceeds copper-free or with low CuI loading.

  • 3-Bromo: sluggish. Requires higher CuI loading, which promotes homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

Decision Matrix: When to use Which?

decision_matrix Start Start: Indazole-Aldehyde Functionalization Q1 Is the Aldehyde Protected? Start->Q1 Res_Li Lithiation (Li-X Exchange) Start->Res_Li Direct Li-X? Q2 Reaction Type? Q1->Q2 Yes (Acetal) Res_Pd Pd-Coupling (Suzuki/Heck) Q1->Res_Pd No (Free CHO) Q2->Res_Li Nucleophilic Sub. Q2->Res_Pd Cross-Coupling Advice_I Use 3-IODO (High Reactivity) Res_Li->Advice_I Preferred Stop STOP: Protect Aldehyde First! Res_Li->Stop If Free CHO Advice_Br Use 3-BROMO (Cheaper, Stable) Res_Pd->Advice_Br Standard Conditions Res_Pd->Advice_I Sensitive/Steric Bulk

Figure 2: Strategic decision tree for selecting the halogen based on protection status and reaction type.

Experimental Protocol: Chemoselective Suzuki Coupling

This protocol is optimized for 3-iodo-1H-indazole-5-carbaldehyde to minimize aldehyde side reactions. If using the bromo-analog, increase temperature to 90°C and reaction time to 12h.

Objective: Coupling with Phenylboronic acid.

Materials
  • Substrate: 3-iodo-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for robustness.

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Preparation: In a microwave vial or round-bottom flask, combine the 3-iodo-indazole derivative, phenylboronic acid, and Pd(dppf)Cl2.

  • Inert Atmosphere: Cap the vessel and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes aldehyde oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2M K2CO3 solution.

  • Reaction:

    • For Iodide: Heat to 60°C for 2–4 hours.

    • For Bromide: Heat to 90°C for 12 hours.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the starting material peak (M+H).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde product may streak on silica; add 1% triethylamine if necessary.

Performance Data Comparison

The following table summarizes typical performance metrics for C3-arylation of indazole aldehydes.

Feature3-Bromo-Indazole3-Iodo-IndazoleComparison Note
Oxidative Addition Rate Slow (

)
Fast (

)
Iodide allows milder conditions.
Typical Yield (Suzuki) 65 - 75%85 - 95%Bromide suffers from thermal degradation of CHO.
Reaction Temp 80°C - 110°C25°C - 60°CLower temp preserves aldehyde purity.
Catalyst Loading 5 - 10 mol%1 - 3 mol%Iodide is more atom-economical regarding Pd.
Commercial Cost LowHighUse Bromide for early-phase scale-up if conditions allow.
Light Stability HighLowIodides degrade (turn purple/brown) if stored in light.

References

  • Inamoto, K., et al. (2004).[2][3] Efficient Synthesis of 3-Substituted Indazoles Using Pd-Catalyzed Intramolecular Amination Reaction of N-Tosylhydrazones. Chemistry Letters.

  • Lefebvre, V., et al. (2010).[4] Selective N1-Acylation of Indazoles. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

  • Collman, J. P., et al. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Comparison of halide reactivity rates).

Sources

Validation

Analytical Guide: IR Spectroscopy for 3-Bromo-1H-indazole-7-carbaldehyde

Topic: IR Spectrum Characteristic Peaks of 3-Bromo-1H-indazole-7-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists Executive Summary In the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Characteristic Peaks of 3-Bromo-1H-indazole-7-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary

In the synthesis of kinase inhibitors and PARP inhibitors, 3-bromo-1H-indazole-7-carbaldehyde serves as a critical scaffold. While NMR remains the gold standard for structural elucidation, FT-IR spectroscopy offers a rapid, non-destructive method for reaction monitoring and preliminary quality control .

This guide provides a comparative spectral analysis of the target molecule against its synthetic precursor, 1H-indazole-7-carbaldehyde . By focusing on specific vibrational modes—specifically the "Silent C3-H" and the "Heavy Atom Shift"—researchers can rapidly validate bromination efficiency without consuming deuterated solvents.

Structural Analysis & Vibrational Physics

To interpret the IR spectrum accurately, one must understand the specific intramolecular forces at play in this 7-substituted indazole system.

The "Peri-Interaction" Effect

Unlike typical aromatic aldehydes, the carbonyl group at position C7 is spatially proximate to the N1-H of the pyrazole ring.

  • Mechanism: This proximity facilitates a strong intramolecular Hydrogen Bond (N-H

    
     O=C).
    
  • Spectral Consequence:

    • 
      (C=O) Red Shift:  The carbonyl stretching frequency is lowered (red-shifted) compared to a standard benzaldehyde due to the weakening of the C=O double bond character.
      
    • 
      (N-H) Broadening:  The N-H stretch becomes broader and shifts to a lower frequency compared to a "free" indazole N-H.
      
The Bromination Impact (C3 Substitution)

The transformation from the precursor (1H-indazole-7-carbaldehyde) to the product involves replacing the Hydrogen at C3 with Bromine.

  • Mass Effect: Bromine (79.9 amu) is significantly heavier than Hydrogen (1.0 amu). This drastically alters the skeletal vibration modes of the heterocyclic ring.

  • The "Silent" Region: The most definitive diagnostic is the disappearance of the C3-H stretching vibration.

Comparative Analysis: Target vs. Precursor

The following table contrasts the target molecule with its direct precursor. This comparison is the primary method for determining reaction completion.

Table 1: Diagnostic Peak Assignment
Functional GroupModePrecursor (1H-indazole-7-carbaldehyde)Target (3-bromo-1H-indazole-7-carbaldehyde)Diagnostic Note
Indazole C3-H Stretch (

)
3100 – 3150 cm⁻¹ (Distinct, Sharp)ABSENT Primary Indicator. Disappearance confirms bromination at C3.
Aldehyde (C=O) Stretch (

)
1680 – 1695 cm⁻¹1665 – 1685 cm⁻¹ Slight red shift due to increased acidity of N-H and mass effects.
Aldehyde (C-H) Fermi Resonance2850 & 2750 cm⁻¹ (Doublet)2850 & 2750 cm⁻¹ (Doublet)Confirms the aldehyde remains intact (no over-oxidation).
Aryl C-Br Stretch (

)
None600 – 700 cm⁻¹ (Fingerprint)Hard to isolate but appears as a new band in the low-frequency region.
N-H Stretch (

)
3200 – 3400 cm⁻¹ (Broad)3150 – 3350 cm⁻¹ (Broad)Broadening indicates intramolecular H-bonding with C7-CHO.
Ring Skeleton Breathing~1620, 1500 cm⁻¹~1610, 1490 cm⁻¹Slight shift in ring breathing modes due to heavy atom (Br).

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle C3-H disappearance and the fingerprint C-Br bands, specific acquisition parameters are required.

Methodology
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for this aldehyde to avoid moisture absorption (which obscures the N-H region) and potential oxidation during pellet pressing.

  • Crystal Selection: Diamond or ZnSe.

  • Sample Prep:

    • Ensure the solid is a fine powder. Large crystals cause scattering (Christiansen effect), distorting the baseline near 3000 cm⁻¹.

    • Critical Step: Dry the sample under vacuum at 40°C for 1 hour to remove lattice water, which interferes with the N-H/C=O H-bonding assessment.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Essential to resolve the C-H Fermi doublet).

    • Scans: 32 minimum.

Decision Logic & Workflow

The following diagrams illustrate the logical process for using IR data to validate the synthesis of 3-bromo-1H-indazole-7-carbaldehyde.

Diagram 1: Reaction Monitoring Workflow

ReactionMonitoring Start Crude Reaction Mixture Isolate Mini-Workup (EtOAc Extract + Dry) Start->Isolate Acquire Acquire ATR-IR Spectrum Isolate->Acquire CheckC3 Check 3100-3150 cm⁻¹ (C3-H Region) Acquire->CheckC3 PeakPresent Peak Visible (Incomplete) CheckC3->PeakPresent Band Exists PeakAbsent Peak Absent (Bromination Complete) CheckC3->PeakAbsent Band Gone PeakPresent->Start Continue Reaction CheckCO Check 1670 cm⁻¹ (C=O Integrity) PeakAbsent->CheckCO Final Proceed to NMR/MS CheckCO->Final C=O Present

Figure 1: Step-by-step logic for monitoring the bromination of 1H-indazole-7-carbaldehyde.

Diagram 2: Spectral Interpretation Decision Tree

SpectralLogic Input Unknown Indazole Sample Q1 Is there a doublet at 2850/2750 cm⁻¹? Input->Q1 NotAldehyde Not an Aldehyde (Check Alcohol/Acid) Q1->NotAldehyde No IsAldehyde Aldehyde Confirmed Q1->IsAldehyde Yes Q2 Is there a sharp peak >3100 cm⁻¹? IsAldehyde->Q2 Precursor ID: 1H-indazole-7-carbaldehyde (Precursor) Q2->Precursor Yes (C3-H Present) Target ID: 3-bromo-1H-indazole-7-carbaldehyde (Target) Q2->Target No (C3-H Absent)

Figure 2: Rapid identification logic to distinguish the brominated product from its precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Fermi resonance and C-Br assignments).
  • Lefebvre, V., et al. (2010).[1] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • Voisin-Chiret, A. S., et al. (2012). "General synthesis of 1H-indazole-3-carboxaldehyde derivatives." Tetrahedron, 68(1), 229-235. (Provides synthetic context for aldehyde precursors).
  • Claramunt, R. M., et al. (2006). "The structure of indazole and its derivatives: A review." Arkivoc, (ii), 232-267. (Detailed analysis of indazole tautomerism and N-H spectral shifts). Link

  • NIST Chemistry WebBook. "Infrared Spectra of Indazole Derivatives." (General reference for heterocyclic ring breathing modes). Link

Sources

Comparative

Validating the Structure of 3-Bromo-1H-Indazole-7-Carbaldehyde: A Comparative NMR Guide

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Specialists Focus: Structural elucidation using COSY and HSQC vs. 1D NMR/NOESY Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Specialists Focus: Structural elucidation using COSY and HSQC vs. 1D NMR/NOESY

Introduction: The Structural Ambiguity of Substituted Indazoles

In kinase inhibitor development, the indazole scaffold is a privileged structure.[1] However, synthesizing 3-bromo-1H-indazole-7-carbaldehyde presents a classic regiochemical challenge. Electrophilic aromatic substitutions or lithiation steps can lead to isomers where the aldehyde functionality lands at the C-4, C-5, or C-6 positions rather than the desired C-7. Furthermore, verifying the bromination at C-3 versus the benzene ring is critical for downstream SAR (Structure-Activity Relationship) studies.

While Mass Spectrometry (MS) confirms the molecular formula (


), it cannot distinguish between regioisomers. This guide objectively compares the use of COSY (Correlation Spectroscopy)  and HSQC (Heteronuclear Single Quantum Coherence)  against traditional 1D NMR methods, demonstrating why 2D techniques are the mandatory standard for validating this specific scaffold.

Comparative Analysis: Why 1D NMR is Insufficient

The following table summarizes the limitations of standard techniques versus the COSY/HSQC workflow for this specific molecule.

Feature1D

H NMR Only
1D

H + NOESY
COSY + HSQC (Recommended)
Connectivity Ambiguous. Cannot definitively prove H4-H5-H6 adjacency without overlap issues.Spatial only. Good for through-space, but can be misleading if protons are spatially close but not bonded.Definitive. Maps scalar coupling (J-coupling) to prove the contiguous 3-spin system.
C-3 Bromination Inferential. Relies on the absence of a signal (negative evidence).Weak. Lack of NOE to H4 suggests Br, but is not proof.Positive Evidence. HSQC confirms no C-H bond at 135-140 ppm (C3), assigning all other carbons.
Aldehyde Position Guesswork. Based on chemical shift prediction rules which are often inaccurate in fused rings.Helpful. Can show NH-H7 interaction (if H7 exists), but fails if NH is exchanging.Structural Proof. Eliminates 5-CHO and 6-CHO isomers by visualizing the spin system topology.

The Self-Validating Protocol: COSY & HSQC[2]

To validate 3-bromo-1H-indazole-7-carbaldehyde , we utilize a logic-based elimination strategy. The structure is confirmed only if the spectral data satisfies Condition A (Benzene Ring Regiochemistry) and Condition B (Pyrazole Ring Substitution).

Experimental Methodology
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to stabilize the NH proton and prevent exchange, ensuring sharp signals).
  • Concentration: 5–10 mg in 600 µL.

  • Temperature: 298 K.

Step 1: COSY (Establishing the Spin System)
  • Objective: Determine the substitution pattern on the benzene ring.

  • Pulse Sequence: Gradient-selected COSY (gCOSY) for artifact suppression.

  • Logic:

    • Target Structure (7-CHO): Requires three adjacent protons (H4, H5, H6).

    • Expected Pattern: H5 (triplet/dd) must show cross-peaks to both H4 and H6. H4 and H6 (doublets) must not couple to each other (except weak meta-coupling).

Step 2: HSQC (Carbon Assignment & Br Validation)
  • Objective: Differentiate C-H bonds from quaternary carbons (C-Br, C=O, C-N).

  • Pulse Sequence: Adiabatic HSQC (for uniform inversion across wide spectral width).

  • Logic:

    • Identify the C-H correlations for the benzene ring.[2]

    • Crucial Check: Verify the absence of a correlation in the pyrazole C3 region (~135 ppm). If a cross-peak appears here, the bromine is not at position 3.

Data Interpretation & Validation Logic

The "Three-Spin" Topology

The most critical validation is distinguishing the 7-carbaldehyde from the 5- or 6-carbaldehyde isomers.

  • Scenario A: 7-Carbaldehyde (Correct)

    • Protons present: H4, H5, H6.[3]

    • COSY Topology:

      
      .
      
    • Visual: One central proton (H5) couples to two neighbors.

  • Scenario B: 6-Carbaldehyde (Incorrect)

    • Protons present: H4, H5, H7.

    • COSY Topology:

      
       ... (isolated) ... 
      
      
      
      .
    • Visual: One pair of coupled protons + one isolated singlet.

  • Scenario C: 5-Carbaldehyde (Incorrect)

    • Protons present: H4, H6, H7.

    • COSY Topology:

      
       ... (isolated) ... 
      
      
      
      .
    • Visual: One pair of coupled protons + one isolated singlet.

Quantitative Reference Data (DMSO- )
PositionAtomType

(ppm)

(ppm)
MultiplicityCOSY CorrelationHSQC Correlation
7 CHOAldehyde~10.2~188sNone (or weak long-range)C=O
6 CHAromatic~8.1~130dH-5 C-6
5 CHAromatic~7.4~122t (dd)H-4, H-6 C-5
4 CHAromatic~7.9~126dH-5 C-4
3 C-BrQuaternary-~125-130--None (Key Validation)
1 NHPyrazole~13.5-br sNoneNone (N-H)

Note: H6 is typically deshielded due to the ortho positioning of the electron-withdrawing carbonyl group.

Visualization of Structural Logic

The following diagrams illustrate the decision tree and connectivity logic used to validate the structure.

Diagram 1: Regioisomer Elimination Workflow

StructuralValidation Start Unknown Isomer (C8H5BrN2O) Step1 Step 1: 1H NMR & COSY Analysis Count Spin Systems Start->Step1 Decision1 How many protons are in the spin system? Step1->Decision1 ResultA 2 Coupled + 1 Isolated (d, d, s) Decision1->ResultA Isolated Signal Found ResultB 3 Consecutive Coupled (d, t, d) Decision1->ResultB Continuous Chain Isomer56 Isomer is 5-CHO or 6-CHO (REJECT) ResultA->Isomer56 Isomer47 Isomer is 4-CHO or 7-CHO (Candidate) ResultB->Isomer47 Step2 Step 2: NOESY / Chemical Shift Check NH Proximity Isomer47->Step2 Decision2 Is there NOE between NH and an aromatic H? Step2->Decision2 NOE_Yes Yes (NH <-> H7) Implies 4-CHO Decision2->NOE_Yes NOE_No No (NH is isolated) Implies 7-CHO Decision2->NOE_No Final VALIDATED STRUCTURE: 3-bromo-1H-indazole-7-carbaldehyde NOE_No->Final

Caption: Logical workflow for eliminating regioisomers based on COSY spin-system topology.

Diagram 2: COSY/HSQC Connectivity Map

ConnectivityMap cluster_legend Legend H4 H-4 (d, ~7.9ppm) H5 H-5 (t, ~7.4ppm) H4->H5 COSY (J=8Hz) C4 C-4 H4->C4 HSQC H6 H-6 (d, ~8.1ppm) H5->H6 COSY (J=8Hz) C5 C-5 H5->C5 HSQC C6 C-6 H6->C6 HSQC C3 C-3 (Quaternary) C3->H4 No HSQC (Validation) Br Bromine (Br) C3->Br Covalent key1 Blue Line: COSY Coupling key2 Green Dashed: HSQC Correlation

Caption: Visualizing the contiguous H4-H5-H6 spin system and the lack of proton attachment at C3.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).
  • López, C., et al. (2004). "Study of the Addition Mechanism of 1H-Indazole...". The Journal of Organic Chemistry. Link (Provides foundational NMR shifts for indazole derivatives).

  • Reich, H. J. (2022). "Structure Determination Using NMR". University of Wisconsin-Madison. Link (Standard reference for chemical shift correlations).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole Derivatives. Link (Source for general indazole substructure data).

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 3-bromo-1H-indazole-7-carbaldehyde

This guide provides an in-depth technical comparison of elemental analysis standards and methodologies pertinent to 3-bromo-1H-indazole-7-carbaldehyde, a heterocyclic compound of significant interest in contemporary drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of elemental analysis standards and methodologies pertinent to 3-bromo-1H-indazole-7-carbaldehyde, a heterocyclic compound of significant interest in contemporary drug discovery and development. Designed for researchers, analytical scientists, and quality control professionals, this document offers a critical evaluation of competing analytical technologies, supported by experimental frameworks and regulatory context. Our focus is to elucidate the causality behind methodological choices, ensuring the selection of the most appropriate analytical strategy for either stoichiometric confirmation or trace impurity determination.

Introduction: The Analytical Imperative for Novel Heterocycles

3-bromo-1H-indazole-7-carbaldehyde is a key building block in medicinal chemistry, with the indazole scaffold being central to numerous therapeutic agents.[1][2][3] The precise elemental composition of such an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its identity, purity, safety, and efficacy. Elemental analysis, therefore, serves two primary, yet distinct, functions:

  • Stoichiometric Verification: Confirming the empirical formula (C₈H₅BrN₂O) by quantifying the mass fractions of Carbon (C), Hydrogen (H), and Nitrogen (N). This is fundamental to verifying the identity and purity of the synthesized compound.

  • Impurity Control: Quantifying elemental impurities that may be introduced during synthesis or manufacturing.[4][5] These impurities, even at trace levels, can pose significant toxicological risks and are strictly regulated by global health authorities.[6][7]

This guide will dissect the standards and methods for both applications, providing a clear rationale for selecting the optimal technique based on the analytical objective.

The Regulatory Landscape: Adherence to Global Standards

The control of elemental impurities in pharmaceutical products is not merely a matter of good practice but a strict regulatory requirement. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for assessing and controlling these impurities based on a risk-management approach.[4][5][8][9] This is harmonized with pharmacopeias worldwide, including the United States Pharmacopeia (USP) Chapters <232> (Limits) and <233> (Procedures), and the European Pharmacopoeia (Ph. Eur.) Chapters 5.20 and 2.4.20.[6][10][11][12][13][14]

A risk-based approach requires identifying known and potential sources of elemental impurities, evaluating their levels in the final drug product, and comparing them against the established Permitted Daily Exposure (PDE).[4][5] For a synthetic intermediate like 3-bromo-1H-indazole-7-carbaldehyde, potential contaminants could include residual metal catalysts from synthesis (e.g., Palladium, Copper) or elements leached from processing equipment.

Core Elemental Analysis (C, H, N) for Stoichiometric Confirmation

For verifying the empirical formula of an organic compound, combustion analysis is the undisputed gold standard due to its high precision and reliability.[15][16]

Causality of Choice: The principle of combustion analysis is elegantly direct. It involves the complete, high-temperature oxidation of the organic compound. The resulting simple, stable gases (CO₂, H₂O, N₂) are then separated and quantified.[16] This method is chosen for its ability to provide highly accurate mass percentage data for the core organic elements, which is essential for confirming that the correct molecule has been synthesized. An experimental result within ±0.4% of the theoretical value is the universally accepted standard for purity confirmation.

Experimental Protocol: CHN Combustion Analysis

This protocol is designed as a self-validating system, incorporating standards and checks to ensure data integrity.

  • System Preparation & Calibration:

    • Ensure the combustion and reduction tubes of the CHN analyzer are packed appropriately and conditioned at operating temperature (~950-1000°C).

    • Perform a leak check to ensure a sealed system.

    • Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., Acetanilide). Analyze the standard in triplicate until response factors are stable (RSD < 0.5%).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 3-bromo-1H-indazole-7-carbaldehyde sample into a tin capsule using a calibrated microbalance.

    • Record the weight to at least five decimal places.

    • Fold the capsule to enclose the sample securely, ensuring no leakage.

  • Analysis Workflow:

    • Run a blank (empty tin capsule) to establish the baseline.

    • Analyze a check standard to verify the calibration is still valid.

    • Analyze the sample in triplicate.

    • Conclude the run by analyzing another check standard to confirm instrument stability over the analysis period.

  • Data Acceptance Criteria:

    • The results for the check standards must be within ±0.3% of the known values.

    • The relative standard deviation (RSD) of the triplicate sample analyses should be ≤0.3%.

Data Presentation: Theoretical vs. Acceptable Values
ElementTheoretical Mass % (C₈H₅BrN₂O)Acceptable Experimental Range
Carbon (C)42.70%42.30% - 43.10%
Hydrogen (H)2.24%1.84% - 2.64%
Nitrogen (N)12.45%12.05% - 12.85%

Bromine Quantification: A Comparative Guide

Determining the bromine content serves a dual purpose: it helps confirm the molecular structure and can be adapted to quantify bromine-containing impurities. The choice of method depends critically on whether the goal is a bulk measurement (stoichiometry) or trace analysis. We compare two powerful but fundamentally different approaches: Combustion with Ion Chromatography (C-IC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .

FeatureCombustion with Ion Chromatography (C-IC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Stoichiometric confirmation, major component analysisTrace and ultra-trace elemental impurity analysis
Principle Sample combustion converts organic Br to HBr, which is captured in a solution and quantified by ion chromatography.[17][18]Sample is nebulized into a high-temperature argon plasma, creating ions that are separated by their mass-to-charge ratio.[19][20][21]
Sensitivity Percent (%) to high parts-per-million (ppm)Parts-per-million (ppm) to parts-per-trillion (ppt)
Sample Preparation Direct combustion of solid sampleAcid digestion (often microwave-assisted) to create a liquid matrix.[22][23]
Throughput ModerateHigh (with autosampler)
Key Advantage Robust, highly accurate for bulk analysis, directly measures the target analyte post-combustion.Exceptional sensitivity, multi-element capability (can screen for catalysts simultaneously).[6][24]
Key Limitation Lower sensitivity for trace analysis, potential for incomplete combustion with difficult matrices.Complex matrix can cause interferences; sample digestion can be time-consuming and a source of contamination.[20]

Causality of Choice: A researcher would choose C-IC when needing to confirm the bromine mass percentage as part of the empirical formula verification. Its accuracy in the percent range is its primary strength. Conversely, if the concern is trace-level contamination by bromine-containing impurities or screening for a wide range of potential elemental impurities (as required by ICH Q3D), ICP-MS is the superior choice due to its unparalleled sensitivity.[22]

Visualization of Analytical Workflows

CIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh ~2-5 mg Sample B Combustion in O₂ (~1000°C) A->B Introduce C Absorption of HBr in Solution B->C Gas Transfer D Injection into Ion Chromatograph C->D Aliquot E Quantification of Br⁻ Anion D->E Separation & Detection F Calculate Mass % of Br E->F Output Signal

Caption: Workflow for Bromine Analysis by Combustion-Ion Chromatography (C-IC).

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh ~50 mg Sample B Microwave Acid Digestion (e.g., HNO₃, HCl) A->B Digest C Dilute to Final Volume with DI Water B->C Quantitatively Transfer D Nebulization into Argon Plasma (~8000 K) C->D Introduce via Peristaltic Pump E Ionization & Sampling D->E F Mass Filtering (Quadrupole) E->F G Detection (Electron Multiplier) F->G H Calculate Concentration (µg/L) G->H Output Signal

Caption: Workflow for Elemental Impurity Analysis by ICP-MS.

Experimental Protocol: Bromine by ICP-MS (for Trace Impurities)

This protocol is designed to meet the validation requirements outlined in USP <233> and ICH Q2(R2).[13][25]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of the sample into a clean, acid-leached microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl).

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessels and quantitatively transfer the digestate to a 50 mL volumetric flask, diluting to the mark with deionized water. This results in a 1000-fold dilution.[23]

  • Instrument Calibration and Setup:

    • Prepare a series of calibration standards for bromine and other target elements (e.g., 0, 1, 5, 10, 25 µg/L) in a matrix matching the diluted sample digest (e.g., 5% HNO₃ / 1% HCl).

    • Use an internal standard (e.g., Yttrium, Indium) to correct for matrix effects and instrument drift.

    • Optimize ICP-MS parameters (e.g., nebulizer gas flow, RF power, collision cell gas) to maximize sensitivity for Bromine (m/z 79 and 81) while minimizing polyatomic interferences (e.g., ArCl⁺).

  • Method Validation (Self-Validating System):

    • Specificity: Analyze the matrix blank and demonstrate no significant signal at the bromine masses.

    • Accuracy: Prepare a spiked sample by adding a known amount of bromine standard to the sample before digestion. The recovery should be within 70-150% as per USP <233>.

    • Precision (Repeatability): Analyze six independent preparations of the sample. The RSD should be ≤ 20%.

    • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Sample Analysis:

    • Analyze a blank, the calibration standards, a continuing calibration verification (CCV) standard, the sample preparations, and the spiked sample preparation.

Conclusion: Selecting the Right Standard for the Right Question

The selection of an elemental analysis standard for 3-bromo-1H-indazole-7-carbaldehyde is fundamentally dictated by the analytical objective.

  • For identity and purity confirmation , the combination of CHN Combustion Analysis and Combustion-Ion Chromatography provides a robust, high-precision framework to verify the empirical formula and stoichiometric composition of the bulk material.

  • For ensuring patient safety and meeting regulatory requirements , a risk-based approach as outlined in ICH Q3D is mandatory.[4][26] ICP-MS is the indispensable tool for this task, offering the necessary sensitivity to quantify a broad suite of potential elemental impurities at or below their specified PDE limits.[24]

By understanding the causality behind the choice of technique—the "why" in addition to the "how"—researchers and drug developers can ensure the generation of scientifically sound, trustworthy, and regulatory-compliant data, underpinning the development of safe and effective medicines.

References

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: 〈232〉 ELEMENTAL IMPURITIES—LIMITS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <232> Elemental Impurities—Limits Source: Analytik Jena URL: [Link]

  • Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment Source: Intertek URL: [Link]

  • Title: USP 232 and 233 Pharmaceutical Elemental Impurity Testing Source: Intertek URL: [Link]

  • Title: European Pharmacopoeia activities on Elemental Impurities Source: EDQM, Council of Europe URL: [Link]

  • Title: ICH Q3D Elemental Impurities – What are the Requirements? Source: West Pharmaceutical Services URL: [Link]

  • Title: ICH Q3D Elemental impurities - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review Source: PubMed URL: [Link]

  • Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) Source: Agilent Technologies URL: [Link]

  • Title: The influence of bromine compounds on combustion processes Source: Scite.ai URL: [Link]

  • Title: <233> ELEMENTAL IMPURITIES—PROCEDURES Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q Source: International Journal of Chemical & Pharmaceutical Analysis URL: [Link]

  • Title: The influence of bromine compounds on combustion processes Source: The Royal Society Publishing URL: [Link]

  • Title: [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] Source: PubMed URL: [Link]

  • Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 Source: Shimadzu URL: [Link]

  • Title: X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters Source: ResearchGate URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice! Source: ECA Academy URL: [Link]

  • Title: New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials Source: ECA Academy URL: [Link]

  • Title: Determination of bromine in organic compounds by high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry Source: Lucideon URL: [Link]

  • Title: Synthesis of 1H‐indazole derivatives Source: ResearchGate URL: [Link]

  • Title: Bromine and bromide content in soils Source: ScienceDirect URL: [Link]

  • Title: Halogen (and Species) Determination in Surface Water by Inductively Coupled Plasma Mass Spectrometry and Ion Chromatography Source: ResearchGate URL: [Link]

  • Title: Characterization of bromine and chlorine in the closed combustion system Source: ResearchGate URL: [Link]

  • Title: Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores Source: Geochemistry, Geophysics, Geosystems URL: [Link]

  • Title: Elemental analysis Source: The Weizmann Institute of Science URL: [Link]

  • Title: X-ray fluorescence analysis of bromine for the estimation of extracellular water Source: PubMed URL: [Link]

  • Title: Element analysis Source: University of Technology, Iraq URL: [Link]

  • Title: Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance Source: CORA, University College Cork URL: [Link]

  • Title: An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL: [Link]

  • Title: Laboratory of Organic Elemental Analysis Source: University of Chemistry and Technology, Prague URL: [Link]

  • Title: (PDF) Synthesis and biological evaluation of new indazole derivatives Source: Academia.edu URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: 7-Bromo-1H-indole-3-carbaldehyde Source: PubChem URL: [Link]

  • Title: LAB 2 - PROPERTIES AND REACTIONS OF HYDROCARBONS Source: Chemistry LibreTexts URL: [Link]

Sources

Comparative

Comparison of commercial vs synthesized 3-bromo-1H-indazole-7-carbaldehyde quality

Commercial vs. Synthesized: 3-Bromo-1H-indazole-7-carbaldehyde Quality Guide Executive Summary For high-stakes medicinal chemistry campaigns—particularly those targeting kinase inhibitors or allosteric modulators—in-hous...

Author: BenchChem Technical Support Team. Date: February 2026

Commercial vs. Synthesized: 3-Bromo-1H-indazole-7-carbaldehyde Quality Guide

Executive Summary

For high-stakes medicinal chemistry campaigns—particularly those targeting kinase inhibitors or allosteric modulators—in-house synthesis of 3-bromo-1H-indazole-7-carbaldehyde is frequently superior to commercial sourcing. While commercial options offer convenience, they often suffer from batch-to-batch variability in regioisomeric purity (specifically contamination with 3-bromo-4-carbaldehyde isomers) and residual transition metals. This guide details a robust, self-validating synthesis protocol and compares it directly against commercial standards.

The Chemical Challenge: Why Quality Matters

The 3-bromo-1H-indazole-7-carbaldehyde scaffold (CAS: 1337882-17-3) is a "privileged structure" in drug discovery. The C3-bromine serves as a handle for Suzuki/Buchwald couplings, while the C7-aldehyde allows for reductive aminations or olefinations.

The Pitfall: Commercial routes often utilize the Sandmeyer cyclization of substituted anilines or the diazotization of 3-bromo-2-aminobenzaldehydes. These industrial methods are prone to:

  • Regioisomeric Contamination: Difficulty in separating the 7-CHO isomer from 4-CHO or 6-CHO byproducts formed during non-selective ring closures.

  • Over-Bromination: Presence of 3,5-dibromo species if direct bromination was attempted on a crude scale.

  • Aldehyde Oxidation: Partial oxidation to the carboxylic acid (7-COOH) during storage.

Synthesis Protocol: The "Gold Standard" Route

To ensure >98% purity and absolute regiocontrol, we recommend the Direct C3-Bromination of 7-Methylindazole followed by Oxidation or the Direct Bromination of 1H-indazole-7-carbaldehyde (if high-quality starting material is available). The protocol below focuses on the most robust laboratory scale method: Bromination of the pre-formed Indazole Core.

Step-by-Step Methodology

Precursor: 1H-indazole-7-carbaldehyde (commercially available or synthesized from 2-amino-3-formylbenzoic acid).

Reaction:



  • Dissolution: Dissolve 10.0 mmol of 1H-indazole-7-carbaldehyde in 50 mL of anhydrous DMF. The aldehyde group at C7 is electron-withdrawing, deactivating the benzene ring but leaving the pyrazole C3 position accessible.

  • Bromination: Cool to 0°C. Add a solution of bromine (1.1 eq, 11.0 mmol) in DMF (10 mL) dropwise over 30 minutes. Note: Use of NBS (N-bromosuccinimide) is an alternative, but elemental bromine often gives cleaner conversion for electron-deficient indazoles.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via LC-MS for the disappearance of SM (

    
    ) and appearance of Product (
    
    
    
    ).
  • Quench & Workup: Pour the mixture into 200 mL of ice-water containing 5% sodium thiosulfate (to quench excess

    
    ). A precipitate should form.[1]
    
  • Purification: Filter the solid. If no precipitate, extract with EtOAc (3x). Wash organics with brine and water to remove DMF.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile. Avoid column chromatography if possible to prevent aldehyde oxidation on silica.

Self-Validating Checkpoint:

  • Target Yield: 85-92%

  • Appearance: Pale yellow to tan solid.

  • Key NMR Signal: Disappearance of the C3-H singlet (typically ~8.1-8.2 ppm in the parent indazole).

Comparative Analysis: Commercial vs. Synthesized

The following table summarizes the performance metrics based on typical Certificates of Analysis (CoA) from major suppliers versus the in-house protocol described above.

FeatureCommercial Source (Avg. Data)In-House Synthesis (Recommended)Verdict
Purity (HPLC) 95% - 97%>98% (Recrystallized)Synthesized wins for sensitive bioassays.
Major Impurity 3,5-dibromo species (1-2%) & RegioisomersUnreacted SM (<0.5%)Synthesized eliminates regioisomer risk.
Identity (

H NMR)
Often shows minor peaks in aliphatic region (grease/solvents).Clean aromatic region; distinct CHO peak.Synthesized ensures structural certainty.
Cost (10g scale) ~$800 - $1,500 (High markup for specific isomer)~$150 (Materials + Labor)Synthesized is 5-10x cheaper.
Lead Time 2-6 Weeks (Often "Make to Order")2-3 DaysSynthesized is faster.
Stability Variable (Aldehyde may oxidize to acid in storage)Freshly prepared = Max activitySynthesized guarantees active aldehyde.

Visualizing the Quality Pathway

The diagram below illustrates the synthesis logic and the impurity origins in commercial routes.

G Start Start: 1H-indazole-7-carbaldehyde Reaction Bromination (Br2 / DMF) Start->Reaction Direct C3-Bromination (High Regioselectivity) Comm_Start Commercial Route: Substituted Anilines Comm_Rxn Cyclization / Sandmeyer Comm_Start->Comm_Rxn Industrial Scale Product Target: 3-bromo-1H-indazole-7-CHO Reaction->Product Recrystallization (>98% Purity) Impurity1 Impurity: 3,5-dibromo species Reaction->Impurity1 Over-reaction (Minor) Comm_Rxn->Product Purification Impurity2 Impurity: Regioisomers (4-CHO) Comm_Rxn->Impurity2 Poor Cyclization Control Impurity3 Impurity: Oxidized Acid (COOH) Product->Impurity3 Long-term Storage (Commercial Shelf Life)

Caption: Comparison of the direct laboratory synthesis (Blue path) versus typical commercial industrial routes (Red path), highlighting the origin of critical impurities.

Analytical Validation Data

When characterizing your product, ensure your data matches these expected values. Deviations suggest contamination.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.80 (br s, 1H, NH) – Broad signal, exchangeable.
      
    • 
       10.15 (s, 1H, CHO) – Diagnostic aldehyde peak.
      
    • 
       8.15 (d, 
      
      
      
      Hz, 1H, H-6)
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-4)
    • 
       7.45 (t, 
      
      
      
      Hz, 1H, H-5)
    • Absence of singlet at ~8.2 ppm confirms C3 substitution.

  • LC-MS:

    • Single peak, purity >98%.

    • Mass: 224.9/226.9 (1:1 ratio for

      
      Br/
      
      
      
      Br).

Recommendation

  • BUY if: You need <100 mg for a quick TLC reference and do not plan to use the aldehyde for sensitive downstream chemistry (e.g., chiral amine synthesis).

  • MAKE if: You require >1 gram, need to perform metal-catalyzed couplings (where commercial metal contaminants interfere), or require the aldehyde to be free of carboxylic acid impurities.

References

  • Regioselective Bromination of Indazoles: Lefebvre, V., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007(13), 2027-2032. Link

  • Indazole Synthesis Review: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2018. Link

  • General Indazole Preparation: Li, P., et al.[1][2] "Synthesis of Substituted Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 2012, 77(6), 3127–3133. Link

  • Commercial Impurity Profiles: BenchChem Technical Guide, "Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples." Link

Sources

Safety & Regulatory Compliance

Safety

1H-Indazole-7-carbaldehyde, 3-bromo-: Proper Disposal Procedures

Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 3-Bromo-1H-indazole-7-carbaldehyde (CAS: 885278-65-9).[1] As a halogenated heteroaromatic aldehyde, this compound presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 3-Bromo-1H-indazole-7-carbaldehyde (CAS: 885278-65-9).[1] As a halogenated heteroaromatic aldehyde, this compound presents specific challenges regarding chemical compatibility and incineration requirements.

Critical Directive: This substance must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvents or disposed of down the drain.

Chemical Safety Profile
ParameterSpecificationOperational Implication
CAS Number 885278-65-9Use for specific waste manifesting.[1]
Molecular Formula C₈H₅BrN₂OBromine content dictates waste stream segregation.[1]
Functional Groups Indazole (N-heterocycle), Aldehyde (-CHO), Bromide (-Br)Aldehyde is prone to air-oxidation; incompatible with strong oxidizers and bases.[1][2]
GHS Hazards Warning/Danger H301/H302 (Acute Tox), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Requires double-containment and PPE during waste transfer.[1]
Waste Class Halogenated Organic Requires high-temperature incineration with acid gas scrubbing.[1]
Waste Characterization & Segregation Logic

Effective disposal relies on understanding the "Why" behind the protocol.

  • The Halogen Factor: The presence of the bromine atom (Br) means that upon incineration, this compound generates hydrogen bromide (HBr), a corrosive acid gas.[1] Standard incinerators lacking specific scrubbers cannot legally or safely process this.[1] Therefore, it must be segregated into the "Halogenated" waste stream.[1]

  • The Aldehyde Factor: Aldehydes are chemically active.[1] They can oxidize to carboxylic acids (exothermic) or undergo polymerization in the presence of strong bases.

    • Rule: Do not mix this waste with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide), as this can cause pressure buildup in the waste drum.[1][2]

Operational Disposal Protocol
Phase 1: Pre-Disposal Stabilization

If the compound is in a pure solid form, proceed to Phase 2.[1] If it is part of a reaction mixture:

  • Quenching: Ensure any reactive reagents (e.g., lithium halogen exchange reagents used to make it) are fully quenched.[1]

  • pH Check: Verify the waste mixture is neutral (pH 6-8). Acidic byproducts from the aldehyde oxidation can corrode metal drums; basic conditions can induce polymerization.

Phase 2: Packaging and Containment
  • Solid Waste (Pure Substance/Contaminated Solids):

    • Place the solid substance or contaminated wipes/gloves into a clear, sealable polyethylene bag (minimum 2 mil thickness).[1]

    • Seal the bag with tape or a zip-tie.[1]

    • Place this bag into a secondary container (e.g., a wide-mouth HDPE jar) labeled "Solid Halogenated Waste."

  • Liquid Waste (Solutions/Mother Liquor):

    • Select a container compatible with halogenated solvents (HDPE or fluorinated plastic; avoid unlined metal if the solution is acidic).[1]

    • Headspace Rule: Leave at least 10% headspace in the container to allow for expansion.[1]

    • Solvent Compatibility: Ensure the carrier solvent is compatible.[1] (e.g., Dichloromethane or Chloroform are ideal carrier solvents for this waste stream).[1]

Phase 3: Labeling and Documentation

Every container must carry a hazardous waste label with the following specific data:

  • Constituents: "3-Bromo-1H-indazole-7-carbaldehyde" (Do not use abbreviations).[1]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for segregating this specific compound from general laboratory waste.

DisposalWorkflow Start Waste Generation: 3-Bromo-1H-indazole-7-carbaldehyde StateCheck Physical State? Start->StateCheck SolidPath Solid / Wipes / Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid HalogenCheck Contains Halogens (Br, Cl, F, I)? (YES - Bromine present) SolidPath->HalogenCheck LiquidPath->HalogenCheck SegregationSolid Segregate: Solid Halogenated Waste (Double Bagged) HalogenCheck->SegregationSolid Solid Stream SegregationLiquid Segregate: Liquid Halogenated Waste (HDPE Carboy) HalogenCheck->SegregationLiquid Liquid Stream FinalDisposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbing) SegregationSolid->FinalDisposal Compatibility Compatibility Check: NO Oxidizers, NO Strong Bases SegregationLiquid->Compatibility Compatibility->FinalDisposal

Figure 1: Decision matrix for the segregation of halogenated indazole waste, highlighting the critical bromine-dependent incineration pathway.[1][2]

Regulatory Compliance (RCRA/EPA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.

  • Waste Classification: While 3-Bromo-1H-indazole-7-carbaldehyde is not explicitly listed on the P-list or U-list, it must be characterized based on its toxicity and ignitability.[1] However, the presence of halogenated solvents in the mixture often triggers F-listed waste codes (e.g., F002) if spent solvents like methylene chloride are used.[1][2]

  • Generator Status: Ensure your facility's "Hazardous Waste Generator Status" (VSQG, SQG, or LQG) is maintained by logging the weight of this waste accurately.[1][2]

  • Land Disposal Restrictions (LDR): Halogenated organic compounds are generally prohibited from land disposal without prior treatment (incineration) [1].[1]

Emergency Procedures (Spill Response)

In the event of a spill of 3-Bromo-1H-indazole-7-carbaldehyde:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is aerosolized, use N95 or P100 respiratory protection.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]

    • Liquid: Absorb with vermiculite or sand.[1][3] Do not use combustible materials (like sawdust) if the solvent is flammable.[1]

  • Decontamination: Clean the surface with a soap and water solution.[1] Do not use bleach (hypochlorite), as it may react with the aldehyde or residual amines.[1]

References
  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268). [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][4][5] The National Academies Press, 2011.[1][4][6] (Chapter 8: Management of Waste). [Link]

Sources

Handling

Personal protective equipment for handling 1h-Indazole-7-carbaldehyde,3-bromo-

Executive Summary & Risk Context 1H-Indazole-7-carbaldehyde, 3-bromo- is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., PARP, VEGFR) and complex pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1H-Indazole-7-carbaldehyde, 3-bromo- is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., PARP, VEGFR) and complex pharmaceutical scaffolds.

The Safety Paradox: While often classified generically as an "Irritant" (H315/H319/H335) in preliminary Safety Data Sheets (SDS), its structural homology to bioactive drugs and the presence of the aldehyde moiety necessitates a Biosafety Level 2 (BSL-2) handling approach.

Key Hazard Drivers:

  • Aldehyde Moiety (C-7): High reactivity; potential respiratory sensitizer and cross-linker.

  • Bromine Substituent (C-3): Increases lipophilicity, facilitating dermal absorption and environmental persistence.

  • Indazole Core: A privileged scaffold in medicinal chemistry, implying inherent biological activity (potential cytotoxicity or enzyme inhibition) even before final derivatization.

Hazard Identification & GHS Classification

Note: In the absence of compound-specific toxicology data, we apply the "precautionary principle" based on Structure-Activity Relationships (SAR).

Hazard ClassGHS CodeSignalRisk Description
Acute Toxicity (Oral) H302Warning Harmful if swallowed.[1][2][3][4][5] Indazoles can interfere with cellular signaling.
Skin Irritation H315Warning Causes skin irritation.[1][4][5] Brominated organics can cause chemical burns upon prolonged contact.
Eye Damage H319Warning Causes serious eye irritation.[1][2][3][4][5][6][7] Aldehyde vapors are lachrymators.
STOT - Single Exp. H335Warning May cause respiratory irritation.[1] Dust inhalation is the primary vector.
Sensitization H317*Caution Predicted: May cause an allergic skin reaction (Aldehyde specific).[6]

PPE Matrix: The Defense System

Do not rely on standard "lab coat and gloves." The lipophilic nature of this brominated compound requires enhanced barrier protection.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Brominated aromatics can permeate thin nitrile. Double gloving creates a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control Primary Use Fume Hood. If weighing outside hood: N95/P100 Respirator .Solid intermediates generate invisible micro-dust during transfer. Aldehydes sublime; HEPA filtration (P100) captures particulates, but charcoal filters are needed for vapors.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal the orbital area against dust ingress and aldehyde vapors which can cause severe weeping/blindness.
Body Tyvek® Lab Coat or Apron (Over cotton lab coat)Cotton absorbs organic solids, creating a secondary exposure source. Tyvek sheds particulates and prevents "dust embedding."

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Heterocyclic aldehydes are often fluffy, electrostatic solids.

    • Action: Use an anti-static gun or ionizer bar inside the balance enclosure.

    • Reason: Static discharge causes "particle flight," spreading unseen dust onto the balance bench and user cuffs.

  • The "Clean-Dirty" Line: Establish a visible boundary in the fume hood.

    • Left: Clean solvents/tools.

    • Right: Waste/Contaminated spatulas.

    • Center: Active weighing area.

Phase 2: Solubilization & Transfer
  • Solvent Selection: Dissolve the solid inside the source vial if possible.

    • Action: Add solvent (e.g., DMF, DCM) directly to the weighing boat/vial before transferring to the reaction vessel.

    • Reason: Transferring solutions is safer than transferring powders. It eliminates the dust hazard immediately.

  • Temperature Watch:

    • Action: If heating is required, ensure a reflux condenser is active before temp ramp.

    • Reason: Aldehydes have significant vapor pressure. Heating without containment releases sensitizing vapors.

Phase 3: Decontamination
  • Solvent Wash: Wipe all tools (spatulas, balance pan) with a paper towel soaked in Acetone , then wash with soap/water.

    • Reason: Acetone solubilizes the organic residue; soap removes the film.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second off from the inside).

Disposal & Waste Management Strategy

CRITICAL WARNING: This is a Halogenated compound.[8]

Waste StreamClassificationInstructions
Solid Waste Hazardous (Toxic) Double-bag in clear polyethylene. Label as "Brominated Indazole Solid - Toxic."
Liquid Waste Halogenated Organic DO NOT mix with Non-Halogenated solvents. Mixing increases disposal costs by 300% and risks incompatibilities.
Rinsate First Rinse = Waste The first acetone/DCM rinse of the reaction flask must go into the Halogenated Waste container, not down the drain.

Workflow Visualization

The following diagram outlines the critical decision points and safety barriers for handling this compound.

G start Start: Material Retrieval check_hood Check: Fume Hood Flow (>100 fpm?) start->check_hood ppe_check PPE Check: Double Nitrile + Goggles? check_hood->ppe_check Pass weighing Weighing Process (Use Anti-Static Gun) ppe_check->weighing Confirmed dust_hazard HAZARD: Airborne Dust weighing->dust_hazard Risk solubilization Solubilization (Dissolve in Hood) weighing->solubilization reaction Reaction / Synthesis solubilization->reaction waste_sort Disposal Decision reaction->waste_sort waste_halo Halogenated Waste Stream (Do NOT mix with oxidizers) waste_sort->waste_halo Liquids/Rinsate waste_solid Solid Hazardous Waste (Double Bagged) waste_sort->waste_solid Gloves/Paper

Caption: Operational workflow emphasizing engineering controls (Hood Flow) and waste segregation (Halogenated Stream) to mitigate exposure and environmental risks.

Emergency Response

  • Eye Contact: Flush for 15 minutes immediately.[1][9] Aldehydes bind to corneal proteins; speed is critical to prevent permanent clouding.

  • Skin Contact: Wash with soap and water.[1][4] Do not use alcohol (ethanol/isopropanol) on skin immediately, as it may enhance transdermal absorption of the brominated motif.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen dust, then scoop into hazardous waste.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Structural Analog Safety Data). Retrieved from

  • National Institutes of Health (NIH). (2022). Ultrasound-assisted bromination of indazoles... safety and handling of brominated derivatives. PMC. Retrieved from

  • Dartmouth College EHS. (2023). Hazardous Waste Disposal Guide: Halogenated Solvent Segregation. Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 7-Bromo-1H-indazole-3-carbaldehyde (Isomer Safety Profile). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1h-Indazole-7-carbaldehyde,3-bromo-
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